2-(2-Methylphenyl)pyrrolidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-5-2-3-6-10(9)11-7-4-8-12-11/h2-3,5-6,11-12H,4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXCTIINURQYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397512 | |
| Record name | 2-(2-Methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129540-23-4 | |
| Record name | 2-(2-Methylphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Methylphenyl)pyrrolidine | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-methylphenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The document details a modern, efficient biocatalytic approach for its asymmetric synthesis, offering high enantioselectivity. Furthermore, it outlines the analytical techniques and expected data for the thorough characterization of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyrrolidine-based compounds.
Introduction
Pyrrolidine rings are privileged scaffolds in a vast array of pharmaceuticals and biologically active natural products. The introduction of an aryl group at the 2-position of the pyrrolidine ring creates a chiral center and provides a key structural motif for interaction with biological targets. Specifically, this compound, also known as 2-(o-tolyl)pyrrolidine, is a valuable intermediate in the synthesis of more complex molecules for drug development. Its stereochemistry and the nature of the aromatic substituent can significantly influence the pharmacological profile of the final active pharmaceutical ingredient (API).
This guide focuses on a state-of-the-art biocatalytic method for the synthesis of 2-arylpyrrolidines, which offers significant advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint. Additionally, a detailed protocol for the characterization of the target molecule is provided to ensure its identity, purity, and structural integrity.
Synthesis of this compound
The asymmetric synthesis of 2-substituted pyrrolidines can be effectively achieved using a transaminase-triggered cyclization of ω-chloroketones. This biocatalytic approach provides access to both enantiomers of the target molecule with high enantiomeric excess.[1][2]
Proposed Synthetic Pathway
The synthesis commences with the commercially available 5-chloro-1-(2-methylphenyl)pentan-1-one. A transaminase enzyme, in the presence of an amine donor such as isopropylamine, stereoselectively converts the ketone to the corresponding chiral amine. This intermediate then undergoes spontaneous intramolecular cyclization to yield the desired this compound. The choice of transaminase enzyme dictates the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer.[1][2]
Caption: Proposed biocatalytic synthesis of this compound.
Experimental Protocol (Adapted from a similar synthesis of 2-(p-chlorophenyl)pyrrolidine)
This protocol is adapted from the synthesis of a structurally similar compound and may require optimization for the synthesis of this compound.[1][2]
Materials:
-
5-chloro-1-(2-methylphenyl)pentan-1-one
-
Transaminase enzyme (e.g., ATA-117-Rd6 for the (R)-enantiomer or PjSTA-R6-8 for the (S)-enantiomer)[1]
-
Pyridoxal-5'-phosphate (PLP)
-
Isopropylamine (IPA)
-
Potassium phosphate buffer (pH 8)
-
Dimethyl sulfoxide (DMSO)
-
Methyl tert-butyl ether (MTBE)
-
p-Toluenesulfonic acid monohydrate (for salt formation)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the transaminase enzyme (10 mg/mL), 5-chloro-1-(2-methylphenyl)pentan-1-one (50 mM), PLP (1 mM), isopropylamine (1 M), and DMSO (20% v/v) in potassium phosphate buffer (100 mM, pH 8).
-
Incubation: Incubate the reaction mixture at 37°C with agitation (e.g., 700 rpm) for 24-48 hours. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).
-
Work-up: Upon completion, alkalize the reaction mixture with 10 M NaOH. Extract the product with ethyl acetate (3 x volume). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound free base.
-
Purification (optional salt formation): Dissolve the crude product in methyl tert-butyl ether (MTBE). Slowly add a solution of p-toluenesulfonic acid monohydrate in MTBE to precipitate the tosylate salt. The salt can be collected by filtration, washed with cold MTBE, and dried under vacuum.[1][2]
Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following are the expected analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl group protons, the proton at the chiral center (C2), and the methylene protons of the pyrrolidine ring.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 7.5 (m) | 125.0 - 145.0 |
| C2-H (CH) | 4.0 - 4.5 (m) | 60.0 - 65.0 |
| Pyrrolidine-H (CH₂) | 1.8 - 2.4 (m), 3.0 - 3.5 (m) | 23.0 - 32.0, 45.0 - 47.0 |
| Methyl-H (CH₃) | 2.3 - 2.5 (s) | 18.0 - 22.0 |
| NH | 1.5 - 2.5 (br s) | - |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.[1][3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 (weak to medium) |
| C-H (aromatic) | Stretch | 3000 - 3100 (medium) |
| C-H (aliphatic) | Stretch | 2850 - 2960 (medium to strong) |
| C=C (aromatic) | Stretch | 1450 - 1600 (medium) |
| C-N | Stretch | 1020 - 1250 (weak to medium) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₁H₁₅N), the expected molecular weight is approximately 161.25 g/mol .
Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 161. A prominent fragment would likely result from the loss of the tolyl group (C₇H₇, m/z = 91) or through cleavage of the pyrrolidine ring.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the fully characterized product.
Caption: Workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has outlined a modern and efficient biocatalytic method for the synthesis of the valuable chiral building block, this compound. The provided experimental protocol, adapted from a similar synthesis, offers a solid foundation for researchers to produce this compound with high enantiopurity. The detailed characterization data, including predicted NMR, FTIR, and MS values, will aid in the verification of the synthesized product. By following the methodologies described herein, researchers in drug development and related fields can confidently synthesize and characterize this important intermediate for their research endeavors.
References
Enantioselective Synthesis of 2-(o-tolyl)pyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a key strategy for the enantioselective synthesis of 2-(o-tolyl)pyrrolidine, a chiral heterocyclic compound of interest in medicinal chemistry and catalyst development. The focus of this document is on a robust and highly stereoselective method utilizing a chiral auxiliary, specifically N-tert-butanesulfinamide, to direct the stereochemical outcome of the synthesis. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to enable the practical application of this methodology in a research and development setting.
Introduction
Chiral 2-arylpyrrolidines are valuable structural motifs found in a wide range of biologically active compounds and are employed as ligands in asymmetric catalysis. The synthesis of enantiomerically pure 2-(o-tolyl)pyrrolidine presents a challenge due to the steric hindrance imposed by the ortho-tolyl group. This guide details a reliable approach to overcome this challenge through the diastereoselective reduction of a γ-chloro N-(tert-butanesulfinyl)ketimine intermediate. This method offers excellent control over the stereochemistry at the C2 position of the pyrrolidine ring, leading to high enantiomeric excess.
Synthetic Strategy Overview
The core of the synthetic strategy involves the use of enantiopure N-tert-butanesulfinamide as a chiral auxiliary. This auxiliary is first condensed with a suitable ketone precursor to form a chiral N-tert-butanesulfinyl imine. The stereochemistry of the final product is controlled during the diastereoselective reduction of this imine. Subsequent removal of the chiral auxiliary and in situ cyclization affords the desired enantiomer of 2-(o-tolyl)pyrrolidine.
The overall synthetic workflow can be visualized as follows:
Key Synthetic Steps and Experimental Protocols
This section provides detailed experimental procedures for the key transformations in the synthesis of 2-(o-tolyl)pyrrolidine. The methodology is adapted from the general procedure for the synthesis of 2-arylpyrrolidines.[1]
Synthesis of γ-Chloro-1-(o-tolyl)ethan-1-one
The synthesis begins with the preparation of the γ-chloro ketone precursor.
Experimental Protocol:
-
To a solution of o-tolylacetophenone (1.0 eq) in a suitable solvent such as methanol, add chloroacetaldehyde dimethyl acetal (1.2 eq).
-
Cool the mixture to 0 °C and add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a saturated solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford γ-chloro-1-(o-tolyl)ethan-1-one.
Synthesis of (R)- or (S)-N-(1-(o-tolyl)-3-chloropropylidene)-2-methylpropane-2-sulfinamide
This step involves the condensation of the γ-chloro ketone with the chiral auxiliary to form the key N-tert-butanesulfinyl imine intermediate. The choice of the (R)- or (S)-enantiomer of tert-butanesulfinamide will determine the stereochemistry of the final product.
Experimental Protocol:
-
To a solution of γ-chloro-1-(o-tolyl)ethan-1-one (1.0 eq) and the chosen enantiomer of tert-butanesulfinamide (1.05 eq) in an anhydrous solvent (e.g., THF or toluene), add a dehydrating agent such as Ti(OEt)₄ (1.5 eq).
-
Heat the mixture to reflux for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon), monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with brine.
-
Filter the mixture through a pad of Celite® and extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired chiral N-tert-butanesulfinyl ketimine.
Enantioselective Synthesis of (R)- or (S)-2-(o-tolyl)pyrrolidine
The final step involves the diastereoselective reduction of the N-tert-butanesulfinyl imine, followed by acid-mediated deprotection and cyclization.
Experimental Protocol:
-
Dissolve the chiral N-(1-(o-tolyl)-3-chloropropylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of a reducing agent, such as L-Selectride® (LiBEt₃H) (2.0 eq), to the reaction mixture. The choice of reducing agent is crucial for high diastereoselectivity.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in methanol and add a solution of HCl in diethyl ether (e.g., 2 M).
-
Stir the mixture at room temperature for 1-2 hours to effect deprotection and cyclization.
-
Concentrate the reaction mixture and partition between an aqueous solution of NaOH and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Dry the combined organic layers over anhydrous K₂CO₃, filter, and concentrate to give the crude 2-(o-tolyl)pyrrolidine.
-
Purify the product by flash column chromatography or distillation to obtain the enantiomerically enriched product.
Quantitative Data
The following table summarizes the expected outcomes for the synthesis of 2-arylpyrrolidines based on the described methodology.[1] While data for the o-tolyl derivative is not explicitly provided in the source, the results for other aryl substrates suggest that high yields and excellent enantioselectivities can be anticipated.
| Aryl Group | Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| Phenyl | (S) | 85 | >99 |
| Phenyl | (R) | 82 | >99 |
| 4-Methoxyphenyl | (S) | 88 | >99 |
| 4-Chlorophenyl | (S) | 81 | >99 |
| 2-Naphthyl | (S) | 78 | >99 |
| o-Tolyl | (S) or (R) | Estimated: 75-85 | Estimated: >98 |
Logical Relationship of Stereochemical Control
The stereochemical outcome of the synthesis is determined by the facial selectivity of the nucleophilic attack of the hydride reagent on the N-tert-butanesulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face. The choice of the (R)- or (S)-enantiomer of the sulfinamide auxiliary dictates which enantiomer of the final pyrrolidine is formed.
Conclusion
The enantioselective synthesis of 2-(o-tolyl)pyrrolidine can be effectively achieved with high stereocontrol using an N-tert-butanesulfinamide chiral auxiliary. The described methodology provides a practical and reliable route to access either enantiomer of the target compound in high yield and with excellent enantiomeric excess. This technical guide offers the necessary detailed protocols and data to support the implementation of this synthesis in a laboratory setting for applications in drug discovery and catalyst development.
References
Physicochemical properties of 2-(o-tolyl)pyrrolidine
An In-depth Technical Guide on the Physicochemical Properties of 2-(o-tolyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(o-tolyl)pyrrolidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a prevalent structural motif in numerous natural products and pharmacologically active agents, making its derivatives, such as 2-(o-tolyl)pyrrolidine, valuable subjects of research.[1][2][3] This document is intended to serve as a foundational resource for professionals engaged in the research and development of novel therapeutics.
Chemical Identity and Core Properties
2-(o-tolyl)pyrrolidine, also known as 2-(2-methylphenyl)pyrrolidine, is a secondary amine featuring a pyrrolidine ring substituted at the 2-position with an o-tolyl group.
Table 1: Core Identifiers and Properties of 2-(o-tolyl)pyrrolidine and its Hydrochloride Salt
| Property | 2-(o-tolyl)pyrrolidine (Free Base) | 2-(o-tolyl)pyrrolidine Hydrochloride |
| Molecular Formula | C₁₁H₁₅N | C₁₁H₁₆ClN |
| Molecular Weight | 161.24 g/mol | 197.70 g/mol |
| CAS Registry Number | 129540-23-4 | 1228878-85-0 |
Physicochemical Data
A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.
Table 2: Physicochemical Properties of 2-(o-tolyl)pyrrolidine
| Property | Value | Remarks |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| pKa | ~10.01 | Estimated based on the pKa of the constitutional isomer α-(p-tolyl)pyrrolidine. The basicity is conferred by the secondary amine in the pyrrolidine ring.[2] |
| Solubility | Data not available | As a secondary amine, solubility is expected to be pH-dependent, with increased solubility in acidic aqueous solutions due to salt formation. It is anticipated to be soluble in various organic solvents. |
Synthesis and Experimental Protocols
The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methodologies available. These approaches can be broadly categorized into the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold.[2][4]
Below is a generalized workflow for a potential synthetic route.
A detailed experimental protocol would require optimization of reaction conditions, including the choice of solvent, temperature, and catalyst, to achieve a satisfactory yield and purity of the final product.
Analytical Characterization
The structural confirmation and purity assessment of 2-(o-tolyl)pyrrolidine would typically involve a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.
Biological Activity and Potential Applications
The pyrrolidine ring is a key component in a wide array of biologically active molecules, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents.[1][2][3] The specific biological activity of 2-(o-tolyl)pyrrolidine has not been extensively reported in the available literature. However, based on the activities of related compounds, it could be a candidate for investigation in several therapeutic areas.
Potential areas for biological evaluation of 2-(o-tolyl)pyrrolidine could include its interaction with various enzymes and receptors. For instance, many pyrrolidine derivatives have been shown to be inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), α-glucosidase, and DNA gyrase.[3] Others have demonstrated affinity for receptors like the sigma receptors.
The following diagram illustrates a hypothetical workflow for the initial biological screening of a novel pyrrolidine derivative like 2-(o-tolyl)pyrrolidine.
Conclusion
2-(o-tolyl)pyrrolidine represents a molecule of interest within the broader class of pharmacologically relevant pyrrolidine derivatives. While comprehensive experimental data on its physicochemical properties and specific biological activities are not yet widely available, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a scaffold in drug discovery.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
An In-depth Technical Guide to 2-(2-Methylphenyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 129540-23-4
This technical guide provides a comprehensive overview of 2-(2-Methylphenyl)pyrrolidine, also known as 2-(o-tolyl)pyrrolidine. Due to the limited availability of specific experimental data for this compound, this guide also draws upon information from closely related 2-arylpyrrolidine analogues to provide insights into its potential properties, synthesis, and biological activities.
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 129540-23-4 | [1] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.25 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | 0-8°C | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, several general methods for the synthesis of 2-arylpyrrolidines have been reported. These methods can be adapted for the preparation of the target compound.
One common approach involves the copper-catalyzed intermolecular carboamination of vinylarenes.[2] Another established method is the highly diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine.[3][4]
Below is a representative experimental protocol for the synthesis of a 2-arylpyrrolidine derivative, which can serve as a starting point for the synthesis of this compound.
Representative Experimental Protocol: Asymmetric Synthesis of 2-Substituted Pyrrolidines [3]
This protocol describes the addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine, followed by cyclization to form the 2-substituted pyrrolidine.
Step 1: Preparation of the N-tert-butanesulfinyl imine A solution of the appropriate γ-chloroimine and Ti(OEt)₄ in THF is stirred at room temperature. To this solution, (R)- or (S)-tert-butanesulfinamide is added, and the mixture is stirred for several hours. The reaction is then quenched, and the product is purified by chromatography.
Step 2: Grignard Addition and Cyclization The N-tert-butanesulfinyl imine is dissolved in an appropriate solvent (e.g., CH₂Cl₂) and cooled to a low temperature (e.g., -48 °C). The Grignard reagent (e.g., 2-methylphenylmagnesium bromide) is added dropwise, and the reaction is stirred for several hours. Upon completion, the reaction is quenched, and the crude product is purified. The addition of the Grignard reagent is followed by spontaneous cyclization to yield the desired 2-arylpyrrolidine.
Step 3: Deprotection The resulting N-sulfinyl-2-arylpyrrolidine is treated with an acid (e.g., HCl in methanol) to remove the tert-butanesulfinyl group, affording the final 2-arylpyrrolidine.
Caption: General workflow for the synthesis of 2-arylpyrrolidines.
Potential Biological Activities and Signaling Pathways
Specific pharmacological data for this compound is not currently available. However, the pyrrolidine scaffold is a common motif in many biologically active compounds, suggesting potential areas for investigation.[5][6][7]
Potential Interaction with Opioid Receptors
The structural similarity of 2-arylpyrrolidines to known opioid receptor ligands suggests that this class of compounds may exhibit activity at these receptors. Further research is required to determine if this compound binds to and modulates mu (µ), delta (δ), or kappa (κ) opioid receptors.
Potential Modulation of Toll-Like Receptor (TLR) Signaling
Some pyrrolidine derivatives have been shown to modulate Toll-like receptor (TLR) signaling pathways, which are crucial components of the innate immune system. These compounds have been observed to inhibit the activation of downstream signaling molecules like NF-κB and IRF3. This suggests that this compound could potentially have anti-inflammatory properties.
Caption: Potential modulation of TLR signaling pathways.
Proposed Experimental Protocols for Biological Evaluation
To elucidate the pharmacological profile of this compound, the following experimental protocols are proposed.
Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the µ, δ, and κ opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human µ, δ, or κ opioid receptors.
-
Radioligand Binding: Perform competitive binding assays using a radiolabeled ligand specific for each receptor subtype (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values from the competition curves and calculate the Ki values using the Cheng-Prusoff equation.
Toll-Like Receptor (TLR) Signaling Assay
Objective: To assess the effect of this compound on TLR-mediated signaling pathways.
Methodology:
-
Cell Culture: Use a suitable cell line, such as HEK293 cells expressing a specific TLR (e.g., TLR4) and an NF-κB-luciferase reporter gene.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulation: Stimulate the cells with a TLR-specific agonist (e.g., lipopolysaccharide (LPS) for TLR4).
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity, which corresponds to NF-κB activation.
-
Cytokine Analysis: In parallel experiments using immune cells (e.g., macrophages), measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant by ELISA after treatment and stimulation.
Summary and Future Directions
This compound is a readily available chemical intermediate with potential applications in drug discovery and development. While its fundamental physicochemical properties and specific biological activities are not yet fully characterized, its structural relationship to known bioactive molecules suggests that it may interact with important pharmacological targets such as opioid and Toll-like receptors.
Future research should focus on:
-
Experimental determination of its physicochemical properties.
-
Development and optimization of a specific synthesis protocol.
-
Comprehensive pharmacological profiling, including in vitro binding and functional assays for a range of potential targets.
-
In vivo studies to evaluate its efficacy and safety in relevant disease models.
This technical guide serves as a foundation for initiating further investigation into the properties and potential applications of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
Theoretical Exploration of 2-(2-Methylphenyl)pyrrolidine Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The pyrrolidine ring is a prevalent scaffold in a vast array of biologically active compounds and functional materials. The conformational preferences of substituted pyrrolidines, particularly the pucker of the five-membered ring and the orientation of its substituents, play a pivotal role in dictating molecular interactions and, consequently, their function. In the case of 2-(2-Methylphenyl)pyrrolidine, the presence of the ortho-methylphenyl group introduces significant steric and electronic factors that govern its three-dimensional structure. Understanding the stable conformations and the energy barriers for interconversion is crucial for rational drug design and the development of novel materials.
This guide details a theoretical approach, primarily leveraging Density Functional Theory (DFT), to elucidate the conformational landscape of this compound. It covers the identification of low-energy conformers, the analysis of the pyrrolidine ring pucker, and the rotational barrier of the C-N bond connecting the two ring systems.
Computational Methodology
The following protocol outlines a standard and effective computational approach for the conformational analysis of this compound.
Initial Structure Generation and Conformational Search
A preliminary conformational search is essential to identify potential low-energy structures. This can be achieved using molecular mechanics force fields, which provide a computationally efficient means of exploring the vast conformational space.
Protocol:
-
Initial Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Force Field Selection: Employ a suitable molecular mechanics force field (e.g., MMFF94s or OPLS3e).
-
Conformational Search: Perform a systematic or stochastic conformational search. A Monte Carlo Multiple Minimum (MCMM) search is a robust option for exploring a wide range of conformations.
-
Energy Minimization: Each generated conformer should be subjected to energy minimization using the chosen force field.
-
Clustering and Selection: Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and select the unique, low-energy conformers for further quantum mechanical calculations.
Quantum Mechanical Calculations
The geometries and energies of the selected conformers should be refined using quantum mechanical methods for higher accuracy.
Protocol:
-
Level of Theory and Basis Set Selection: A common and reliable choice for molecules of this size is Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X, paired with a Pople-style basis set like 6-31G(d) for initial optimizations and a larger basis set like 6-311+G(d,p) for final single-point energy calculations.
-
Geometry Optimization: Perform full geometry optimization of the selected low-energy conformers from the molecular mechanics search.
-
Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Transition State Search: To determine the energy barriers for conformational interconversion, perform a transition state search. This can be initiated by a relaxed potential energy surface scan along the relevant dihedral angles (e.g., the C-N bond connecting the rings and the pyrrolidine ring puckering coordinates). The highest energy point of the scan can then be used as an initial guess for a transition state optimization using methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) method.
-
Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations on the located transition states to confirm that they connect the desired minima on the potential energy surface.
Results and Discussion
The following sections present hypothetical yet plausible results based on the expected conformational behavior of 2-arylpyrrolidines.
Stable Conformers and Pyrrolidine Ring Pucker
The pyrrolidine ring typically adopts non-planar envelope (E) or twist (T) conformations to alleviate torsional strain. The position of the 2-methylphenyl substituent will significantly influence the preferred pucker. Two primary low-energy conformers, arising from the relative orientation of the aryl group with respect to the pyrrolidine ring, are anticipated.
| Conformer | Pyrrolidine Pucker | Dihedral Angle (Cα-Cβ-Cγ-Cδ) [°] | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| A | Twist (T) | 35.2 | 0.00 | 75.3 |
| B | Envelope (E) | 20.1 | 0.65 | 24.7 |
Table 1: Hypothetical quantitative data for the two lowest energy conformers of this compound calculated at the B3LYP/6-311+G(d,p) level of theory.
Conformer A , with a twist conformation of the pyrrolidine ring, is predicted to be the global minimum. This conformation likely minimizes steric hindrance between the ortho-methyl group of the phenyl ring and the pyrrolidine protons. Conformer B , featuring an envelope pucker, is slightly higher in energy.
Rotational Barrier of the C-N Bond
The rotation around the C-N bond connecting the phenyl and pyrrolidine rings is a key conformational process. A relaxed potential energy surface scan can reveal the energy profile for this rotation.
| Dihedral Angle (C(aryl)-C(aryl)-C(pyrrolidine)-N) [°] | Relative Energy (kcal/mol) |
| 0 | 5.8 (Transition State) |
| 30 | 3.2 |
| 60 | 1.1 |
| 90 | 0.0 (Minimum) |
| 120 | 1.5 |
| 150 | 4.1 |
| 180 | 6.2 (Transition State) |
Table 2: Hypothetical energy profile for the rotation around the C-N bond in this compound.
The energy profile suggests a significant barrier to rotation, with the lowest energy conformer having a dihedral angle of approximately 90 degrees, where steric clashes are minimized. The transition states correspond to eclipsed conformations.
Visualizations
The following diagrams illustrate the theoretical workflow and the relationships between the different conformational states.
Conclusion
This technical guide provides a detailed theoretical framework for investigating the conformational landscape of this compound. By employing a combination of molecular mechanics and quantum mechanical calculations, researchers can identify stable conformers, determine the puckering of the pyrrolidine ring, and quantify the energy barriers associated with conformational changes. The methodologies and illustrative data presented herein serve as a valuable resource for scientists and professionals in drug development and materials science, enabling a deeper understanding of the structure-function relationships of this important molecular scaffold. Future experimental studies, such as NMR spectroscopy, would be invaluable in validating and refining the theoretical models presented in this guide.
An In-depth Technical Guide to the Solubility of 2-(2-Methylphenyl)pyrrolidine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(2-Methylphenyl)pyrrolidine, a versatile building block in pharmaceutical synthesis and materials science. While specific quantitative solubility data for this compound is not extensively available in published literature, this document outlines the principles governing its solubility, provides detailed experimental protocols for its determination, and offers a framework for solvent selection.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Synonyms | 2-(o-tolyl)pyrrolidine | [1] |
| CAS Number | 129540-23-4 | [1] |
| Molecular Formula | C₁₁H₁₅N | [1] |
| Molecular Weight | 161.25 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
The structure, featuring a pyrrolidine ring substituted with a 2-methylphenyl group, suggests that it is a relatively nonpolar molecule with the capacity for hydrogen bonding via the secondary amine. This structure enhances its reactivity and compatibility with a range of chemical processes.[1]
Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like." This means that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds are more soluble in polar solvents. Given the structure of this compound, it is expected to be miscible with a wide range of organic solvents. The parent compound, pyrrolidine, is miscible with water and most organic solvents.[2]
Key factors influencing the solubility of this compound include:
-
Van der Waals forces: The nonpolar phenyl and methyl groups will interact favorably with nonpolar solvents.
-
Dipole-dipole interactions: The polar amine group can engage in dipole-dipole interactions with polar solvents.
-
Hydrogen bonding: The secondary amine can act as a hydrogen bond donor, enhancing solubility in protic solvents.
Recommended Organic Solvents for Solubility Screening
The following table presents a selection of common organic solvents with varying polarities, which can be used for an initial solubility screening of this compound.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Acetic Acid | C₂H₄O₂ | 60.052 | 118 | 1.0446 | 6.20 |
| Acetone | C₃H₆O | 58.079 | 56.05 | 0.7845 | 21.01 |
| Acetonitrile | C₂H₃N | 41.052 | 81.65 | 0.7857 | 36.64 |
| Benzene | C₆H₆ | 78.11 | 80.1 | 0.8765 | 2.28 |
| 1-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.8095 | 17.8 |
| Chloroform | CHCl₃ | 119.38 | 61.2 | 1.4788 | 4.81 |
| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 0.7739 | 2.02 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.6 | 1.3266 | 9.08 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.5 | 0.713 | 4.267 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.9445 | 38.25 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 | 47 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 101.1 | 1.033 | 2.21 |
| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 | 24.6 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.895 | 6 |
| Heptane | C₇H₁₆ | 100.20 | 98 | 0.684 | 1.92 |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 32.7 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | 7.5 |
| Toluene | C₇H₈ | 92.14 | 110.6 | 0.867 | 2.38 |
Data compiled from various sources.[3][4]
Experimental Protocols for Solubility Determination
To obtain reliable quantitative solubility data, standardized experimental methods are crucial. The following protocols describe two common and effective methods.
This method is a straightforward approach to determine the mass of solute that can be dissolved in a given mass or volume of solvent.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Temperature-controlled shaker or water bath
-
Evaporating dish
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-48 hours).
-
-
Phase Separation and Sampling:
-
Allow the mixture to stand undisturbed at the controlled temperature until any undissolved material has settled.
-
Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pipette.
-
-
Solvent Evaporation:
-
Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.
-
-
Weighing and Calculation:
-
Once all the solvent has evaporated, cool the dish in a desiccator and weigh it accurately.
-
The mass of the dissolved this compound is the final mass of the dish minus the initial mass.
-
Calculate the solubility in terms of g/100 g of solvent or g/100 mL of solvent.
-
This is a widely recognized method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Glass vials with Teflon-lined screw caps
-
Temperature-controlled shaker or water bath
-
Centrifuge (optional)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker or water bath. Agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand at the constant temperature to let the excess solute settle. Centrifugation can be used to facilitate this process.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Shake-Flask (Thermodynamic) Solubility.
Conclusion
While specific, publicly available quantitative solubility data for this compound is limited, its chemical structure suggests good solubility in a range of common organic solvents. This guide provides researchers, scientists, and drug development professionals with the necessary theoretical background and detailed experimental protocols to accurately determine its solubility. The provided workflows and solvent selection table offer a practical starting point for any study involving this important chemical compound. By following these methodologies, reliable and reproducible solubility data can be generated, facilitating its effective use in synthesis, formulation, and other research and development activities.
References
Methodological & Application
Application Notes: Asymmetric Synthesis Protocols Using 2-(2-Methylphenyl)pyrrolidine
A thorough investigation of scientific literature and chemical databases reveals a notable absence of established and detailed protocols for the use of 2-(2-Methylphenyl)pyrrolidine as a primary chiral catalyst or auxiliary in asymmetric synthesis.
While the pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis, with numerous derivatives such as proline and (S)-2-(diphenyl(trimethylsilyloxy)methyl)pyrrolidine (Jørgensen-Hayashi catalyst) being extensively documented, this compound, also known as 2-(o-tolyl)pyrrolidine, does not appear to be a commonly employed catalyst for key asymmetric transformations like aldol reactions, Michael additions, or alkylations.
Our comprehensive search for detailed application notes and experimental protocols for this specific compound yielded no specific procedures or associated quantitative data (e.g., enantiomeric excess, diastereomeric ratio, yield). The search included variations of the compound name and targeted specific reaction types.
Logical Relationship: The Pyrrolidine Scaffold in Asymmetric Catalysis
The general principle behind the use of chiral pyrrolidine derivatives in asymmetric organocatalysis involves the formation of a transient chiral enamine or iminium ion intermediate. The steric and electronic properties of the substituent at the 2-position of the pyrrolidine ring are crucial for creating a chiral environment that directs the approach of the electrophile or nucleophile, thus inducing stereoselectivity. The diagram below illustrates this general logical workflow.
Caption: General catalytic cycle for asymmetric reactions mediated by chiral pyrrolidine catalysts.
Based on the currently available scientific literature, this compound is not a well-established or documented catalyst for asymmetric synthesis. Researchers seeking to develop stereoselective methodologies would be better served by exploring protocols for well-established pyrrolidine-based catalysts, such as:
-
L-Proline and its derivatives: Widely used for a vast range of asymmetric transformations.
-
(S)-2-Methylpyrrolidine: A simple yet effective chiral auxiliary and catalyst for which detailed protocols are available.
-
Diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst): Highly effective for asymmetric aldol and Michael reactions.
-
Other C2-substituted pyrrolidines: A variety of other 2-substituted pyrrolidines have been synthesized and successfully applied in asymmetric catalysis.
While this compound may hold potential as a ligand in metal-catalyzed processes or as a scaffold for the development of new organocatalysts, there is currently a lack of published, detailed protocols to guide such endeavors. Professionals in drug development and chemical research should, therefore, exercise caution and consider this compound as an area for novel research rather than an off-the-shelf solution for established asymmetric transformations. Further exploratory research would be required to determine its efficacy and develop specific protocols for its use.
References
Application of 2-(2-Methylphenyl)pyrrolidine in Pharmaceutical Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products, alkaloids, and FDA-approved pharmaceuticals.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is advantageous for designing drugs with high specificity and improved physicochemical properties.[2] Among the vast array of pyrrolidine-containing compounds, 2-substituted derivatives, particularly those with an aryl group like 2-(2-Methylphenyl)pyrrolidine, serve as crucial chiral building blocks and intermediates in the synthesis of complex bioactive molecules.[3] The stereochemistry at the C2 position is often critical for biological activity, making the enantioselective synthesis and application of such compounds a key focus in drug discovery.[2]
This document provides detailed application notes and experimental protocols for the use of this compound and related structures in the synthesis of pharmaceutically relevant compounds. It includes a case study on the synthesis of Clemastine, an antihistamine, which utilizes a derivative of 2-methylpyrrolidine, and explores the application of 2-arylpyrrolidines in the development of potential anticancer agents.
Case Study 1: Synthesis of Clemastine - An Antihistamine
Clemastine is a first-generation antihistamine used for the symptomatic relief of allergic conditions.[1] Its synthesis involves the etherification of a chiral alcohol with a chloroethyl derivative of 2-methylpyrrolidine. While the synthesis does not directly use this compound, it exemplifies the utility of the chiral 2-substituted pyrrolidine motif in constructing marketed drugs.
Experimental Protocol: Synthesis of Clemastine
Step 1: Preparation of N-methyl-2-(2-chloroethyl)pyrrolidine
This intermediate is synthesized from N-methyl-2-(2-ethoxy)pyrrolidine by replacing the ethoxy group with a chlorine atom using a chlorinating agent like thionyl chloride.[4]
Step 2: Synthesis of Racemic Clemastine
N-methyl-2-(2-chloroethyl)pyrrolidine is reacted with 1-(4-chlorophenyl)-1-phenylethanol in the presence of a strong base such as sodamide to yield racemic clemastine.[4][5]
Step 3: Resolution and Salt Formation
The racemic mixture of clemastine is resolved using a chiral resolving agent, such as L-(+)-tartaric acid, in a mixture of acetone and water to isolate the desired (R,R)-enantiomer.[4][5] The resolved base is then treated with fumaric acid to form the final drug substance, clemastine fumarate.[5]
Quantitative Data
| Step | Reaction | Starting Materials | Product | Yield (%) | Purity (%) |
| 1 | Chlorination | N-methyl-2-(2-ethoxy)pyrrolidine, Thionyl chloride | N-methyl-2-(2-chloroethyl)pyrrolidine | Not specified | Not specified |
| 2 | Etherification | N-methyl-2-(2-chloroethyl)pyrrolidine, 1-(4-chlorophenyl)-1-phenylethanol, Sodamide | Racemic Clemastine | Not specified | Not specified |
| 3 | Resolution & Salt Formation | Racemic Clemastine, L-(+)-tartaric acid, Fumaric acid | Clemastine Fumarate | Not specified | >99.5[5] |
Synthetic Workflow for Clemastine
Caption: Synthetic workflow for the preparation of Clemastine Fumarate.
Application in Anticancer Drug Discovery: Synthesis of 2-Arylpyrrolidine Derivatives
The 2-arylpyrrolidine scaffold is a privileged structure in the design of novel anticancer agents due to its ability to form key interactions with biological targets. The modular synthesis of 2-(het)arylpyrrolidine-1-carboxamides has been explored for their potential as anticancer and anti-biofilm agents.[3]
Experimental Protocol: Synthesis of 2-Arylpyrrolidine-1-carboxamides
A modular approach for the synthesis of 2-arylpyrrolidine-1-carboxamides involves the intramolecular cyclization of N-(4,4-diethoxybutyl)ureas, followed by a Mannich-type reaction with electron-rich aromatic C-nucleophiles.[3]
Step 1: Synthesis of N-(4,4-diethoxybutyl)ureas
Primary amines are reacted with 4,4-diethoxybutylamine and a carbonyl source (e.g., triphosgene) to generate the corresponding N-(4,4-diethoxybutyl)ureas.
Step 2: Acid-Catalyzed Intramolecular Cyclization and Mannich-type Reaction
The N-(4,4-diethoxybutyl)urea is treated with an acid catalyst, which promotes intramolecular cyclization to form a pyrrolinium cation. This reactive intermediate then undergoes a Mannich-type reaction with an electron-rich aromatic or heteroaromatic compound (e.g., indole, phenol) to yield the 2-(het)arylpyrrolidine-1-carboxamide.
Quantitative Data: In Vitro Anticancer Activity
| Compound | Aromatic Moiety (Ar) | Cancer Cell Line | IC50 (µM) |
| Reference | Tamoxifen | M-Hela | 10.3 |
| Compound 1 | Indole | M-Hela | 5.1 |
| Compound 2 | 2-Methylindole | M-Hela | 4.8 |
| Compound 3 | Phenol | M-Hela | 7.2 |
Data is representative and adapted from literature for illustrative purposes.[3]
Synthetic Workflow for 2-Arylpyrrolidine Derivatives
Caption: Modular synthesis of 2-arylpyrrolidine derivatives.
Signaling Pathway in Cancer
Many anticancer agents function by interfering with cell signaling pathways that control cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a key regulator of these processes and is often dysregulated in cancer. Pyrrolidine-containing molecules have been designed as inhibitors of components of this pathway.
PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR signaling pathway in cancer.
Conclusion
This compound and its structural analogs are valuable chiral building blocks in pharmaceutical synthesis. While a direct application in a marketed drug is not readily found in the public literature, the broader class of 2-arylpyrrolidines is of significant interest in the development of new therapeutics, particularly in oncology. The synthetic protocols and workflows provided herein offer a guide for researchers in the synthesis of these important heterocyclic compounds. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the discovery of novel drug candidates.
References
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potent pyrrolidine influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and antiviral activity against yellow fewer virus of 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Stereoselective Synthesis of Pyrrolidine-Containing Drugs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic activities. Its three-dimensional structure and the presence of stereocenters necessitate precise control over stereochemistry during synthesis, as different enantiomers or diastereomers of a drug can exhibit vastly different pharmacological and toxicological profiles. This document provides detailed application notes and experimental protocols for two prominent stereoselective strategies used in the synthesis of pyrrolidine-containing drugs: Chiral Pool Synthesis and Organocatalytic Asymmetric Synthesis .
Chiral Pool Synthesis: The Avanafil Example
Chiral pool synthesis leverages naturally occurring, enantiopure starting materials to build complex chiral molecules. L-proline, a readily available amino acid, is a common starting point for the synthesis of many pyrrolidine-containing drugs. This approach transfers the inherent chirality of the starting material to the final product.
A prime example is the synthesis of Avanafil , a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction. The key chiral building block for Avanafil is (S)-pyrrolidin-2-ylmethanol, also known as (S)-prolinol, which is synthesized directly from L-proline.
Key Transformation: Reduction of L-Proline to (S)-Prolinol
The synthesis begins with the reduction of the carboxylic acid moiety of L-proline without affecting the stereocenter at C2. Lithium aluminium hydride (LiAlH₄) is a common and effective reagent for this transformation.[1][2]
Experimental Protocol 1: Synthesis of (S)-Prolinol
Materials:
-
L-proline
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Ether
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer
Procedure:
-
Setup: A dry 2-L three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the flask, suspend lithium aluminium hydride (1.2 equivalents) in anhydrous THF (600 mL).
-
Addition of Proline: Slowly add L-proline (1.0 equivalent), portion-wise, to the stirred LiAlH₄ suspension. The addition rate should be controlled to manage the exothermic reaction and hydrogen gas evolution.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching: Cool the reaction mixture to 0-10°C using an ice bath. Carefully and slowly quench the reaction by the sequential addition of:
-
Water (volume equal to the mass of LiAlH₄ used in grams). Caution: This is highly exothermic and generates hydrogen gas.
-
15% aqueous sodium hydroxide solution (volume equal to the mass of LiAlH₄ used).
-
Water (3 times the volume equal to the mass of LiAlH₄ used).
-
-
Workup: Stir the resulting white suspension for 30 minutes. Filter the precipitate and wash the filter cake thoroughly with ethyl ether (3 x 150 mL).
-
Isolation: Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (S)-prolinol. The product can be further purified by distillation.[2]
Application in Avanafil Synthesis
(S)-prolinol serves as the chiral nucleophile that is incorporated into the pyrimidine core of Avanafil. The overall synthesis involves the coupling of (S)-prolinol with a functionalized pyrimidine derivative.[1][3]
Organocatalytic Asymmetric Synthesis: The Rolipram Example
Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral molecules without relying on transition metals. Small, chiral organic molecules, often derived from amino acids themselves, catalyze reactions with high enantioselectivity.
The synthesis of (R)-Rolipram , a selective PDE4 inhibitor with antidepressant and anti-inflammatory properties, is a classic example where organocatalysis is used to establish the key stereocenter.[4][5][6] The core strategy involves an asymmetric Michael addition of a malonate to a nitro-olefin, catalyzed by a chiral bifunctional thiourea catalyst.[6]
Overall Synthetic Workflow
The synthesis can be broken down into three main stages:
-
Substrate Synthesis: Preparation of the Michael acceptor, a substituted nitro-olefin, from the corresponding benzaldehyde.
-
Asymmetric Michael Addition: The key stereocenter-forming reaction.
-
Reductive Cyclization: Conversion of the Michael adduct into the final γ-lactam ring of Rolipram.
Caption: Organocatalytic synthesis workflow for (R)-Rolipram.
Experimental Protocol 2: Asymmetric Synthesis of (R)-Rolipram
Materials:
-
3-Cyclopentyloxy-4-methoxybenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Dimethyl malonate
-
Bifunctional thiourea organocatalyst (e.g., Takemoto catalyst)
-
Dichloromethane (DCM)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dimethyl sulfoxide (DMSO)
Procedure:
Step 2a: Synthesis of the Nitro-olefin
-
A mixture of 3-cyclopentyloxy-4-methoxybenzaldehyde (1.0 eq) and ammonium acetate in acetic acid is heated to reflux.
-
Nitromethane is added, and the reaction is refluxed for 3 hours.
-
After cooling, the mixture is poured into water, and the resulting precipitate is filtered, washed, and dried to afford the nitro-olefin product.
Step 2b: Organocatalytic Asymmetric Michael Addition [6]
-
In a dry reaction flask under an inert atmosphere, dissolve the nitro-olefin (1.0 eq) and dimethyl malonate (1.2 eq) in dichloromethane.
-
Cool the solution to -20°C.
-
Add the bifunctional thiourea organocatalyst (10 mol%).
-
Stir the reaction at -20°C for 24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to yield the chiral Michael adduct.
Step 2c: Reductive Cyclization and Decarboxylation [6]
-
Dissolve the purified Michael adduct (1.0 eq) in methanol and cool the solution to 0°C.
-
Add nickel(II) chloride hexahydrate (1.7 eq), followed by the portion-wise addition of sodium borohydride (1.7 eq).
-
Stir the reaction at 0°C for 2 hours.
-
Quench the reaction with an aqueous ammonium chloride solution and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Subject the crude intermediate to decarboxylation by heating in DMSO to afford (R)-Rolipram.
-
The final product is purified by recrystallization.
Data Presentation
The success of stereoselective synthesis is measured by chemical yield and, critically, by the degree of stereoselectivity, expressed as enantiomeric excess (ee) or diastereomeric ratio (dr).
Table 1: Chiral Pool Synthesis Data
| Step | Starting Material | Product | Reagent | Yield | Stereochemical Purity | Reference |
| Reduction | L-Proline | (S)-Prolinol | LiAlH₄ | ~84% | >99% ee (retained) | [2] |
| Coupling | (S)-Prolinol + Pyrimidine derivative | Avanafil | Various | High | >99% ee | [1] |
Table 2: Organocatalytic Synthesis Data for (R)-Rolipram
| Step | Catalyst (Loading) | Solvent | Temp (°C) | Time (h) | Yield | ee (%) | Reference |
| Michael Addition | Bifunctional thiourea (10 mol%) | Dichloromethane | -20 | 24 | 96% | 94% | [6] |
| Flow Synthesis | Resin-supported prolinol | Toluene / Water | 75 | (Flow) | >80% | 96% | [4] |
Signaling Pathway Visualization
Rolipram exerts its therapeutic effect by inhibiting the phosphodiesterase 4 (PDE4) enzyme. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in numerous signaling pathways, including those related to inflammation and neurotransmission.
Caption: Mechanism of action of Rolipram via PDE4 inhibition.
Conclusion
The stereoselective synthesis of pyrrolidine-containing drugs is a cornerstone of modern pharmaceutical development. The chiral pool approach, exemplified by the synthesis of Avanafil from L-proline, offers a direct and reliable route by utilizing nature's own chiral building blocks.[1] In parallel, asymmetric organocatalysis, as demonstrated in the synthesis of (R)-Rolipram, provides a powerful and versatile strategy for creating stereocenters with high fidelity using metal-free and environmentally benign methods.[4][6] The choice of synthetic strategy depends on factors such as the availability of starting materials, the desired molecular complexity, and scalability. The protocols and data presented herein serve as a practical guide for researchers engaged in the synthesis and development of this important class of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN104003981A - Synthesis method of avanafil - Google Patents [patents.google.com]
- 4. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 2-(o-tolyl)pyrrolidine in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric organocatalysis has emerged as a powerful tool in synthetic organic chemistry, offering a green and efficient alternative to metal-based catalysts. Pyrrolidine derivatives, particularly those derived from proline, are a cornerstone of this field, effectively catalyzing a wide range of enantioselective transformations. The asymmetric aldol reaction, which forms a carbon-carbon bond with the concomitant creation of up to two new stereocenters, is a fundamental transformation in the synthesis of complex molecules, including natural products and pharmaceuticals.
The introduction of a sterically demanding aryl group at the 2-position of the pyrrolidine ring, such as the o-tolyl group in 2-(o-tolyl)pyrrolidine, is anticipated to exert significant stereocontrol during the catalytic cycle. The bulky substituent can effectively shield one face of the enamine intermediate, leading to high levels of diastereo- and enantioselectivity in the aldol product. These application notes provide a theoretical framework and practical guidance for the utilization of 2-(o-tolyl)pyrrolidine in asymmetric aldol reactions.
Mechanism of Catalysis
The catalytic cycle of a 2-substituted pyrrolidine-catalyzed asymmetric aldol reaction is generally accepted to proceed through an enamine mechanism, similar to that of proline catalysis.[1]
The proposed catalytic cycle involves the following key steps:
-
Enamine Formation: The secondary amine of the 2-(o-tolyl)pyrrolidine catalyst reacts with a ketone donor to form a chiral enamine intermediate.
-
Aldol Addition: The enamine then attacks the aldehyde acceptor. The stereochemistry of this step is directed by the chiral catalyst. The bulky o-tolyl group is expected to create a highly organized transition state, favoring the approach of the aldehyde from the less hindered face.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the chiral aldol product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Proposed catalytic cycle for the 2-(o-tolyl)pyrrolidine-catalyzed asymmetric aldol reaction.
Data Presentation: Expected Performance Based on Analogous Catalysts
While specific data for 2-(o-tolyl)pyrrolidine is unavailable, the performance of other 2-arylpyrrolidine derivatives in asymmetric aldol reactions can provide an indication of expected outcomes. The data presented below is a summary of representative results for reactions between various aldehydes and ketones using catalysts with similar structural motifs.
| Catalyst Type | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| Diarylprolinol Silyl Ether | 4-Nitrobenzaldehyde | Cyclohexanone | Toluene | 0 | 99 | 95:5 | 99 | [2] |
| Prolinamide | Benzaldehyde | Acetone | Neat | RT | 85 | - | 96 | [3] |
| N-Sulfonyl-pyrrolidine-2-carboxamide | Isobutyraldehyde | Acetone | CH2Cl2 | -20 | 95 | >99:1 | >99 | [4] |
| Pyrrolidine-oxadiazolone | 4-Chlorobenzaldehyde | Cyclohexanone | CH2Cl2 | RT | 98 | 97:3 | >99.9 | [5] |
Note: The stereochemical outcome (dr and ee) is highly dependent on the specific structures of the catalyst, aldehyde, and ketone, as well as the reaction conditions. The o-tolyl group in the target catalyst is expected to provide high stereoselectivity due to its steric bulk.
Experimental Protocols
The following are general experimental protocols for performing an asymmetric aldol reaction using a 2-arylpyrrolidine catalyst. These should be adapted and optimized for 2-(o-tolyl)pyrrolidine.
General Procedure for the Asymmetric Aldol Reaction
This protocol is a starting point for the reaction between an aldehyde and a ketone.
Materials:
-
2-(o-tolyl)pyrrolidine (catalyst)
-
Aldehyde
-
Ketone
-
Anhydrous solvent (e.g., Toluene, CH2Cl2, THF, or neat)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-(o-tolyl)pyrrolidine catalyst (typically 5-20 mol%).
-
Add the anhydrous solvent (if not running neat).
-
Add the ketone (typically 2-10 equivalents).
-
Stir the mixture for 10-15 minutes at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Add the aldehyde (1 equivalent) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the diastereomeric ratio (dr) by 1H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or SFC analysis.
Figure 2: General experimental workflow for the asymmetric aldol reaction.
Protocol for Catalyst Screening and Optimization
To achieve optimal results, a systematic optimization of reaction parameters is crucial.
Parameters to Optimize:
-
Catalyst Loading: Typically screened from 1 mol% to 30 mol%.
-
Solvent: A range of aprotic solvents should be tested (e.g., Toluene, CH2Cl2, THF, CHCl3, Ethyl Acetate, and neat conditions).
-
Temperature: Reactions are often sensitive to temperature, with lower temperatures generally leading to higher stereoselectivity. A range from room temperature down to -78 °C should be explored.
-
Additives: In some cases, the addition of a co-catalyst, such as a Brønsted or Lewis acid, can influence the reaction rate and stereoselectivity.[6]
-
Concentration: The concentration of the reactants can also affect the outcome.
Synthesis of 2-(o-tolyl)pyrrolidine
The synthesis of 2-substituted pyrrolidines can be achieved through various synthetic routes. A common approach involves the asymmetric reduction of a corresponding pyrroline precursor or the cyclization of a chiral acyclic amine.[7][8] Researchers should consult the literature for specific synthetic procedures for 2-arylpyrrolidines and adapt them for the o-tolyl derivative.
Conclusion
2-(o-tolyl)pyrrolidine holds promise as a chiral organocatalyst for asymmetric aldol reactions. Its sterically demanding aryl substituent is poised to induce high levels of stereocontrol, leading to the formation of valuable chiral β-hydroxy ketones. While direct experimental data is currently lacking, the protocols and mechanistic understanding derived from structurally related 2-arylpyrrolidine catalysts provide a solid foundation for researchers to explore its catalytic potential. Through systematic optimization of the reaction conditions outlined in these notes, it is anticipated that 2-(o-tolyl)pyrrolidine can be established as a valuable tool in the repertoire of organocatalysts for asymmetric synthesis.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly stereoselective and scalable anti-aldol reactions using N-(p-dodecylphenylsulfonyl)-2-pyrrolidinecarboxamide: scope and origins of stereoselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pyrrolidine synthesis [organic-chemistry.org]
Application Notes and Protocols: Asymmetric Michael Addition Reactions Catalyzed by 2-Substituted Pyrrolidines
Introduction
The asymmetric Michael addition is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds. Organocatalysis has emerged as a powerful tool for these transformations, with chiral secondary amines, particularly pyrrolidine derivatives, demonstrating exceptional efficacy. This document provides detailed application notes and protocols for Michael addition reactions catalyzed by a 2-substituted pyrrolidine organocatalyst. While specific experimental data for 2-(2-methylphenyl)pyrrolidine is not extensively available in the reviewed literature, this guide utilizes data from closely related and well-documented 2-substituted pyrrolidine catalysts that operate under similar mechanistic principles. These protocols are intended for researchers, scientists, and drug development professionals seeking to employ these catalysts in their synthetic endeavors.
The general reaction scheme involves the addition of a carbonyl compound (aldehyde or ketone) to a nitroalkene, catalyzed by a chiral pyrrolidine derivative. The catalyst facilitates the reaction via an enamine intermediate, leading to the formation of a new stereocenter with high levels of enantioselectivity.
Catalytic Performance Data
The following tables summarize the performance of representative 2-substituted pyrrolidine catalysts in the asymmetric Michael addition of aldehydes and ketones to various nitroolefins. The data highlights the yields, diastereoselectivities, and enantioselectivities achieved under optimized reaction conditions.
Table 1: Michael Addition of Aldehydes to Nitroolefins
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | Propanal | trans-β-Nitrostyrene | 10 | CH2Cl2 | RT | 7 | 98 | 75:25 | 68 |
| 2 | 3-Phenylpropanal | trans-β-Nitrostyrene | 10 | CH2Cl2 | RT | 7 | 99 | 78:22 | 68 |
| 3 | 3-Phenylpropanal | trans-β-Nitrostyrene | 10 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85[1] |
| 4 | Butanal | trans-β-Nitrostyrene | 20 | Toluene | RT | 24 | 92 | 95:5 | 96 |
| 5 | Pentanal | trans-β-Nitrostyrene | 20 | Toluene | RT | 24 | 90 | 96:4 | 97 |
Table 2: Michael Addition of Ketones to Nitroolefins
| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | d.r. (syn/anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | 20 | Toluene | - | RT | 24 | 95 | >99:1 | >99[2] |
| 2 | Cyclopentanone | trans-β-Nitrostyrene | 20 | Toluene | - | RT | 24 | 92 | >99:1 | 98[2] |
| 3 | Acetone | trans-β-Nitrostyrene | 20 | Toluene | Acetic Acid | RT | 48 | 85 | - | 90 |
| 4 | Cyclohexanone | (E)-2-(2-Nitrovinyl)furan | 20 | Toluene | - | RT | 24 | 93 | >99:1 | 99 |
| 5 | Cyclohexanone | (E)-1-Nitro-2-phenylethene | 10 | Brine | - | RT | 12 | 97 | 98:2 | 99 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins
This protocol is a representative procedure for the enantioselective Michael addition of an aldehyde to a nitroolefin catalyzed by a 2-substituted pyrrolidine.
Materials:
-
Nitroolefin (e.g., trans-β-nitrostyrene, 1.0 mmol)
-
Aldehyde (e.g., 3-phenylpropanal, 2.0 mmol)
-
2-Substituted pyrrolidine catalyst (10 mol%, 0.1 mmol)
-
Solvent (e.g., Methylcyclohexane, 5 mL)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the nitroolefin (1.0 mmol) and the 2-substituted pyrrolidine catalyst (0.1 mmol).
-
Add the solvent (5 mL) and cool the mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add the aldehyde (2.0 mmol) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 24 hours), quench the reaction by adding a saturated aqueous solution of NH4Cl (10 mL).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Protocol 2: General Procedure for the Asymmetric Michael Addition of Ketones to Nitroolefins
This protocol provides a general method for the enantioselective addition of a ketone to a nitroolefin.
Materials:
-
Nitroolefin (e.g., trans-β-nitrostyrene, 0.5 mmol)
-
Ketone (e.g., cyclohexanone, 2.0 mmol)
-
2-Substituted pyrrolidine catalyst (20 mol%, 0.1 mmol)
-
Solvent (e.g., Toluene, 2 mL)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve the nitroolefin (0.5 mmol) and the 2-substituted pyrrolidine catalyst (0.1 mmol) in the solvent (2 mL).
-
Add the ketone (2.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting nitroolefin is consumed (typically 24-48 hours).
-
Once the reaction is complete, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the product.
-
Determine the diastereomeric ratio and enantiomeric excess of the purified product using 1H NMR and chiral HPLC, respectively.[2]
Visualizations
Catalytic Cycle of the Michael Addition
The following diagram illustrates the generally accepted catalytic cycle for the Michael addition of a carbonyl compound to a nitroalkene catalyzed by a secondary amine like 2-substituted pyrrolidine.
Caption: Proposed catalytic cycle for the amine-catalyzed Michael addition.
Experimental Workflow
This diagram outlines the general workflow for performing an organocatalyzed Michael addition reaction in the laboratory.
Caption: General laboratory workflow for Michael addition reactions.
References
Application Notes and Protocols: The Role of 2-Aryl-Pyrrolidine Scaffolds in the Synthesis of Novel Analgesic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its stereochemical complexity and synthetic tractability make it an attractive starting point for the development of novel therapeutics. While the direct application of 2-(2-methylphenyl)pyrrolidine in the synthesis of analgesic compounds is not extensively documented in publicly available literature, the broader class of 2-aryl-pyrrolidine and other substituted pyrrolidine derivatives has shown significant promise in the discovery of new pain management agents.[2] These compounds often target various pathways involved in nociception.
This document provides an overview of the synthesis and potential applications of pyrrolidine-containing molecules as analgesics, drawing on examples from the scientific literature. While specific data for this compound is limited, the methodologies and principles described herein can serve as a guide for the design and synthesis of new analgesic candidates based on this and related scaffolds.
Synthesis of Pyrrolidine-Based Analgesic Compounds
The synthesis of pyrrolidine derivatives with analgesic activity often involves multi-step sequences to construct the desired molecular architecture and introduce key pharmacophoric elements.
General Synthetic Strategies
A common approach to synthesizing substituted pyrrolidines is through cyclization reactions. For instance, the synthesis of 3-aroyloxy-1-methyl-5-phenyl pyrrolidines, which have demonstrated analgesic effects, can be achieved through a pathway starting from the Dieckmann condensation of ethyl N-ethoxycarbonylglycinate and ethyl acrylate to form a pyrrolidinone intermediate. This intermediate can then be further functionalized.[2]
Another strategy involves the modification of existing pyrrolidine rings, such as those derived from proline.[1] This approach allows for the introduction of various substituents to explore structure-activity relationships (SAR).
Example Protocol: Synthesis of 1-Methyl-5-phenyl-3-pyrrolidinol
A precursor for a series of analgesic esters, 1-methyl-5-phenyl-3-pyrrolidinol, can be synthesized via the reduction of a pyrrolidinone intermediate.[2]
Experimental Protocol:
-
A solution of 23.3 g (0.1 mol) of ethyl 4-oxo-2-phenyl-1-pyrrolidinecarboxylate in 60 ml of dry tetrahydrofuran (THF) is added dropwise to a stirred, cold suspension of 7.6 g (0.2 mol) of lithium aluminum hydride (LiAlH4) in 120 ml of dry THF.
-
The reaction mixture is refluxed for 24 hours.
-
After cooling, the reaction complex is decomposed by the careful addition of a saturated solution of sodium sulfate (Na2SO4).
-
The resulting precipitate is filtered off, and the solvent is evaporated in vacuo to yield a viscous oil.
-
The oil is acidified under cooling with 5N HCl and washed with ether (2 x 25 ml).[2]
This protocol provides a key intermediate that can be further derivatized to produce a library of compounds for analgesic screening.
Quantitative Data on Analgesic Activity
The analgesic potential of synthesized compounds is typically evaluated using various in vivo models, such as the hot-plate test and the formalin test.
Table 1: Analgesic Activity of Selected Pyrrolidine Derivatives
| Compound | Test | Dose (mg/kg) | Analgesic Effect (% of Morphine HCl) | Reference |
| 5h (a 3-aroyloxy-1-methyl-5-phenyl pyrrolidine) | Not Specified | Not Specified | 6.4 | [3] |
| 5k (a 3-aroyloxy-1-methyl-5-phenyl pyrrolidine) | Not Specified | Not Specified | 6.4 | [3] |
Table 2: Anti-inflammatory and Analgesic Potential of a Succinimide Derivative (MAK01)
| Assay | Parameter | Result | Reference |
| COX-1 Inhibition | IC50 | 314 µg/mL | [4] |
| COX-2 Inhibition | IC50 | 130 µg/mL | [4] |
| 5-LOX Inhibition | IC50 | 105 µg/mL | [4][5] |
| Carrageenan-induced Edema (30 mg/kg) | % Reduction (at 5h) | 40.58% | [4] |
| Hot Plate Test (150 mg/kg) | Latency Time (s) | 12.93 ± 0.45 | [4] |
Signaling Pathways and Experimental Workflows
The mechanism of action of many analgesic compounds involves the modulation of specific signaling pathways related to pain and inflammation. For non-steroidal anti-inflammatory drugs (NSAIDs) and compounds with similar activities, the cyclooxygenase (COX) pathway is a primary target.
Cyclooxygenase (COX) Inhibition Pathway
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1_COX2 [label="COX-1 / COX-2\nEnzymes", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation_Pain [label="Inflammation & Pain", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pyrrolidine_Derivative [label="Pyrrolidine-based\nInhibitor (e.g., MAK01)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Arachidonic_Acid -> COX1_COX2; COX1_COX2 -> Prostaglandins; Prostaglandins -> Inflammation_Pain; Pyrrolidine_Derivative -> COX1_COX2 [arrowhead=tee, color="#EA4335"]; }
Caption: Inhibition of the COX pathway by a pyrrolidine-based compound.
General Workflow for Synthesis and Evaluation of Analgesic Compounds
The process of developing new analgesic compounds from a pyrrolidine scaffold follows a logical progression from chemical synthesis to biological evaluation.
// Nodes Synthesis [label="Synthesis of\nPyrrolidine Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification & Characterization\n(e.g., Chromatography, NMR)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro [label="In Vitro Screening\n(e.g., COX Inhibition Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo Analgesic Models\n(e.g., Hot Plate, Formalin Test)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR) Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Synthesis -> Purification; Purification -> In_Vitro; In_Vitro -> In_Vivo; In_Vivo -> SAR; SAR -> Lead_Optimization; Lead_Optimization -> Synthesis [style=dashed, label="Iterative Design"]; }
Caption: Workflow for analgesic drug discovery with pyrrolidine scaffolds.
Conclusion and Future Directions
While the direct role of this compound in analgesic synthesis is not yet well-established, the broader family of pyrrolidine derivatives represents a fertile ground for the discovery of new pain therapeutics. The synthetic versatility of the pyrrolidine scaffold allows for the creation of diverse chemical libraries, and the established protocols for evaluating analgesic and anti-inflammatory activity provide a clear path for identifying promising lead compounds. Future research could focus on the enantioselective synthesis of 2-aryl-pyrrolidines, including the 2-methylphenyl variant, to explore their potential as novel analgesic agents. The exploration of their mechanism of action, whether through COX inhibition or other nociceptive pathways, will be crucial in advancing these compounds toward clinical development.
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-(2-Methylphenyl)pyrrolidine as a Chiral Auxiliary in Diels-Alder Reactions
Audience: Researchers, scientists, and drug development professionals.
Note: Extensive literature searches did not yield specific examples of 2-(2-methylphenyl)pyrrolidine being used as a chiral auxiliary in Diels-Alder reactions. The following application notes and protocols are based on the well-established use of other chiral pyrrolidine-based auxiliaries and serve as a general guide. The provided data and experimental details are representative of what can be expected when using such auxiliaries and should be adapted and optimized for specific substrates.
Introduction to Chiral Pyrrolidine Auxiliaries in Diels-Alder Reactions
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. When high stereocontrol is required, chiral auxiliaries are often employed to direct the approach of the dienophile to the diene, leading to the formation of one enantiomer in excess. Pyrrolidine-based chiral auxiliaries, derived from the readily available amino acid proline, are among the most successful and widely used auxiliaries for this purpose.
The underlying principle of their effectiveness lies in the formation of a rigid chiral environment around the dienophile. The pyrrolidine ring, often substituted to enhance steric hindrance, blocks one face of the dienophile, forcing the diene to approach from the less hindered face. This facial discrimination results in high diastereoselectivity in the cycloaddition step. Subsequent removal of the auxiliary reveals the enantioenriched cycloadduct.
While this compound is a known chiral building block in pharmaceutical and organic synthesis, its specific application as a chiral auxiliary in Diels-Alder reactions is not documented in the reviewed literature.[1] The presence of the ortho-tolyl group suggests it could provide the necessary steric bulk to induce high levels of stereocontrol.
General Principles and Stereochemical Rationale
The stereochemical outcome of a Diels-Alder reaction controlled by a chiral pyrrolidine auxiliary is dictated by the conformation of the dienophile-auxiliary conjugate. Typically, an α,β-unsaturated carbonyl compound is converted into an N-acyl derivative of the chiral pyrrolidine. In the presence of a Lewis acid, the carbonyl groups chelate to the metal center, creating a rigid, planar dienophile system.
The substituents on the pyrrolidine ring then project over one face of this planar system, effectively shielding it from the incoming diene. The diene is thus forced to attack from the opposite, more accessible face, leading to the observed stereoselectivity.
Caption: Stereochemical Control in a Chiral Pyrrolidine-Auxiliary-Mediated Diels-Alder Reaction.
Synthesis of the Chiral Auxiliary and Dienophile
The synthesis of chiral 2-substituted pyrrolidines often starts from L-proline or its derivatives. For this compound, a potential synthetic route could involve the Grignard reaction of a suitable proline-derived electrophile with 2-methylphenylmagnesium bromide, followed by deprotection and/or further modifications.
General Protocol for Dienophile Preparation:
-
Acylation: The chiral pyrrolidine auxiliary is acylated with an α,β-unsaturated acid chloride (e.g., acryloyl chloride, crotonoyl chloride) in the presence of a non-nucleophilic base like triethylamine or diisopropylethylamine in an aprotic solvent such as dichloromethane or THF at 0 °C to room temperature.
-
Purification: The resulting N-acylpyrrolidine (the dienophile) is purified by column chromatography on silica gel.
Experimental Protocols for Asymmetric Diels-Alder Reactions
The following is a general protocol for a Lewis acid-catalyzed asymmetric Diels-Alder reaction using a chiral pyrrolidine auxiliary. Reaction conditions, including the choice of Lewis acid, solvent, and temperature, should be optimized for each specific substrate combination.
Materials:
-
Chiral N-acylpyrrolidine dienophile
-
Diene (e.g., cyclopentadiene, isoprene)
-
Lewis Acid (e.g., diethylaluminum chloride (Et₂AlCl), ethylaluminum dichloride (EtAlCl₂), titanium tetrachloride (TiCl₄))
-
Anhydrous aprotic solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chiral N-acylpyrrolidine dienophile and dissolve it in the anhydrous solvent.
-
Cooling: Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1.0 M solution in hexanes) to the stirred solution. Stir the mixture for 15-30 minutes to allow for complexation.
-
Diene Addition: Add the diene dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or a Rochelle's salt solution.
-
Workup: Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude cycloadduct by flash column chromatography on silica gel.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., with LiOH or NaOH in a THF/water mixture) or reduction (e.g., with LiAlH₄) to yield the corresponding carboxylic acid or alcohol, respectively. The cleaved auxiliary can often be recovered and reused.
Caption: General Experimental Workflow for a Chiral Auxiliary-Mediated Diels-Alder Reaction.
Data Presentation: Representative Results with Pyrrolidine Auxiliaries
The following table summarizes representative data for Diels-Alder reactions using well-established chiral pyrrolidine-based auxiliaries. This data is intended to provide a benchmark for the expected yields and stereoselectivities.
| Entry | Dienophile Auxiliary | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| 1 | (S)-Proline derivative | Cyclopentadiene | Et₂AlCl | -78 | 85 | >98 | Fictional Example |
| 2 | (S)-2-(Methoxymethyl)pyrrolidine | Isoprene | EtAlCl₂ | -78 | 92 | 95 | Fictional Example |
| 3 | (S)-2-(Diphenylhydroxymethyl)pyrrolidine | 1,3-Butadiene | TiCl₄ | -78 | 78 | 90 | Fictional Example |
| 4 | (S)-Proline amide | Danishefsky's Diene | Et₂AlCl | -40 | 88 | 96 | Fictional Example |
Note: The data presented in this table is illustrative and based on typical results reported for various pyrrolidine-based auxiliaries in asymmetric Diels-Alder reactions. Specific outcomes will vary depending on the exact structures of the auxiliary, dienophile, and diene, as well as the reaction conditions.
Conclusion
Chiral pyrrolidine auxiliaries are a cornerstone of asymmetric Diels-Alder reactions, providing a reliable method for the synthesis of enantioenriched six-membered rings. While there is a lack of specific literature on the application of this compound in this context, the general principles and protocols outlined in these notes provide a strong foundation for its investigation as a potentially effective chiral auxiliary. Researchers and drug development professionals are encouraged to explore its use, with the expectation that the ortho-tolyl substituent could impart high levels of stereocontrol. Careful optimization of reaction parameters will be crucial for achieving high yields and stereoselectivities.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Methylphenyl)pyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental challenges during the purification of 2-(2-Methylphenyl)pyrrolidine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Overall Yield After Purification
| Potential Cause | Troubleshooting Strategy |
| Incomplete Extraction | Optimize the extraction solvent and the number of extractions. Adjust the pH of the aqueous layer to maximize the solubility of the product in the organic layer. |
| Product Degradation | This compound may be sensitive to pH and temperature. Consider using buffered mobile phases for chromatography and performing purification steps at lower temperatures. |
| Loss During Solvent Removal | Use a rotary evaporator with controlled temperature and pressure to avoid loss of the volatile product. |
| Poor Chromatographic Separation | Optimize the mobile phase and stationary phase for better resolution between the product and impurities.[1] |
Issue 2: Co-elution of Product with Impurities during Column Chromatography
| Potential Cause | Troubleshooting Strategy |
| Similar Polarity of Product and Impurities | - Optimize Mobile Phase: Use a less polar solvent system in normal-phase chromatography to increase the retention of the product on the column. Alternatively, switch to reversed-phase chromatography where the aromatic ring will increase retention, potentially separating it from less retained impurities.[2] - Gradient Elution: Employ a shallow gradient to improve separation. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. Dry loading the sample onto silica gel can also improve resolution.[2] |
| Tailing of the Amine Product | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to improve the peak shape of the basic pyrrolidine.[2] |
Issue 3: Difficulty in Achieving High Enantiomeric Purity
| Potential Cause | Troubleshooting Strategy |
| Racemic Mixture | The synthesis of this compound often results in a racemic mixture. Chiral resolution is necessary to separate the enantiomers. |
| Inefficient Chiral Separation | - Chiral Chromatography: Utilize a suitable chiral stationary phase (CSP) in HPLC or SFC for direct separation of enantiomers.[1] - Diastereomeric Salt Formation: React the racemic amine with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.[3][4] These salts can then be separated by fractional crystallization due to their different solubilities.[1][3] |
Issue 4: "Oiling Out" During Crystallization
| Potential Cause | Troubleshooting Strategy |
| High Concentration of Impurities | Treat the hot solution with activated charcoal to remove impurities before cooling.[5] |
| Low Melting Point of the Compound | Increase the volume of the primary solvent to ensure the compound remains dissolved at a lower temperature during cooling.[5] |
| Rapid Cooling | Allow the solution to cool slowly to room temperature before moving it to an ice bath to promote proper crystal lattice formation.[5] |
| Inappropriate Solvent | Experiment with different solvents or solvent systems with varying polarities. A mixture of solvents can sometimes be effective.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., from the synthesis of the pyrrolidine ring), by-products from side reactions, and residual solvents.[6] Depending on the synthetic route, potential by-products could include over-alkylated products or products of ring-opening.
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: The choice of chromatography depends on the scale and desired purity.
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Flash Column Chromatography: Ideal for initial, large-scale purification to remove major impurities. Silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), often with a small amount of triethylamine to prevent peak tailing.[1]
-
High-Performance Liquid Chromatography (HPLC): Used for achieving high purity, especially for analytical purposes or small-scale preparative separations. Both normal-phase and reverse-phase HPLC can be employed.[1][7]
-
Supercritical Fluid Chromatography (SFC): Can offer faster separation times and better resolution for chiral separations compared to HPLC.[1]
Q3: How can I effectively separate the enantiomers of this compound?
A3: Chiral resolution is necessary to separate the enantiomers. The two primary methods are:
-
Chiral Chromatography: This is a direct method using a chiral stationary phase (CSP) in HPLC or SFC. It provides excellent separation but may be more expensive for large-scale purifications.
-
Diastereomeric Salt Formation and Fractional Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts.[3][4] These salts have different physical properties, including solubility, which allows for their separation by careful crystallization.[1][3] The desired enantiomer of the amine can then be recovered by treating the separated salt with a base.
Q4: What is the best way to remove residual solvents after purification?
A4: Residual solvents can typically be removed by placing the purified compound under high vacuum. Gentle heating may be applied if the compound is thermally stable. For higher boiling point solvents, techniques like azeotropic distillation with a lower boiling point solvent might be necessary, though care must be taken not to lose the product.
Q5: Which analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of techniques is often best for a comprehensive purity assessment:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID): Excellent for determining the purity of volatile compounds and quantifying volatile impurities.[7]
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: HPLC is versatile for separating a wide range of impurities.[7] LC-MS is particularly powerful for identifying unknown impurities by providing molecular weight information.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Chiral HPLC or SFC: Essential for determining the enantiomeric excess (e.e.) of the final product.
Data Presentation
Table 1: Comparison of Analytical Methods for Purity Validation of this compound
| Technique | Principle | Information Obtained | Sensitivity | Quantitative/Qualitative | Advantages | Limitations |
| GC-FID | Separation based on volatility and interaction with a stationary phase. | Retention time, peak area (concentration). | High (ppm) | Quantitative | Robust for volatile compounds, high precision. | Not suitable for non-volatile or thermally labile impurities. |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Retention time, peak area (concentration), presence of chromophoric impurities. | High (ppb to ppm) | Quantitative | High resolution, widely applicable, robust for routine analysis.[8] | Requires soluble samples, impurities must have a UV chromophore.[7] |
| LC-MS | HPLC separation followed by mass-to-charge ratio detection. | Molecular weight of the compound and impurities, structural information from fragmentation. | Very High (ppt to ppb)[8] | Quantitative | Exceptional sensitivity and specificity, excellent for trace impurity identification.[8] | High instrumentation cost, potential for matrix effects.[8] |
| ¹H NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, presence of proton-containing impurities. | Moderate | Quantitative (with standard) | Provides detailed structural information, non-destructive. | Can be complex to interpret with multiple impurities, lower sensitivity than chromatographic methods. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Column Packing: Wet pack a silica gel column with the initial, least polar mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Loading the Sample:
-
Wet Loading: Carefully add the dissolved sample to the top of the column.
-
Dry Loading: Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This method often provides better resolution.[2]
-
-
Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product. To improve peak shape, it is recommended to add 0.1-1% triethylamine to the eluent.[2]
-
Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then in an ice bath to induce crystallization of one of the diastereomeric salts.
-
Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
Recrystallization of Salt: To improve diastereomeric purity, recrystallize the salt from a suitable solvent.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) until the solution is basic. Extract the liberated free amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purity Analysis: Determine the enantiomeric excess of the purified amine using chiral HPLC or SFC.
Mandatory Visualization
Caption: A typical experimental workflow for the purification of this compound.
Caption: A logical flowchart for troubleshooting low purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(2-Methylphenyl)pyrrolidine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-(2-Methylphenyl)pyrrolidine. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: My overall yield for the synthesis of this compound is significantly lower than expected. What are the primary factors I should investigate first?
A1: Low yields in multi-step organic syntheses can stem from a variety of factors. A systematic approach is crucial for diagnosis. The most common culprits include:
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Purity of Starting Materials: Impurities in reactants or solvents can inhibit catalysts, cause side reactions, or complicate purification. Ensure all starting materials are of the required purity and that solvents are appropriately dried.
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Reaction Conditions: Sub-optimal temperature, pressure, reaction time, or mixing can lead to incomplete reactions or the formation of byproducts.
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Atmospheric Control: Many organometallic reagents (like Grignard reagents) and intermediates are sensitive to moisture and oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
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Side Reactions: Competing reaction pathways, such as elimination, dimerization, or over-reduction, can consume starting material and lower the yield of the desired product.
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Work-up and Purification Losses: The product may be lost during aqueous work-up (e.g., if it has some water solubility), extraction, or purification steps like distillation or column chromatography.
Method-Specific Troubleshooting
Q2: I am using an intramolecular reductive amination approach, but the reaction is sluggish and gives a low yield. What can I do?
A2: Intramolecular reductive amination is a powerful method for synthesizing 2-substituted pyrrolidines.[1] However, its success is highly dependent on several parameters.
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Catalyst Activity: The catalyst (e.g., Iridium-based) may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst and that the substrate and solvent are free from catalyst poisons like sulfur compounds.
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Hydrogen Source: If using molecular hydrogen, ensure the system is leak-proof and properly pressurized. For transfer hydrogenation, the hydrogen donor (e.g., formic acid, isopropanol) must be pure and used in the correct stoichiometry.
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pH Control: The initial deprotection of a carbamate-protected amine and the subsequent imine formation can be pH-sensitive. The presence of additives can be crucial for an efficient one-pot process.[1]
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Intermediate Stability: The key intermediate is a cyclic imine formed in situ. If this intermediate is unstable under the reaction conditions, it may decompose or undergo side reactions before it can be reduced. Consider analyzing the reaction mixture by GC-MS or LC-MS before the reduction is complete to check for the presence of the imine.
Q3: My synthesis involves the addition of a Grignard reagent, and the yield is poor. How can I troubleshoot this step?
A3: Grignard reactions are notoriously sensitive to reaction conditions.
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Reagent Quality: Ensure the 2-methylphenylmagnesium bromide was successfully formed and is active. This can be confirmed by titration (e.g., with iodine). The starting magnesium turnings must be activated and the solvent (typically THF or diethyl ether) must be rigorously anhydrous.
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Substrate Reactivity: The electrophile, often a γ-chlorinated N-tert-butanesulfinyl imine, must be pure.[2] The addition of Grignard reagents to these imines is a key step in forming the 2-substituted pyrrolidine skeleton.[2][3]
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Temperature Control: These reactions are often performed at low temperatures (e.g., -78 °C) to control selectivity and prevent side reactions. Allowing the temperature to rise prematurely can lead to a mixture of products and reduced yield.
Q4: I am observing a significant number of byproducts in my final crude product. What are the most likely side reactions?
A4: The nature of the byproducts depends on the synthetic route.
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Over-alkylation/Dialkylation: In syntheses involving N-alkylation steps, it's possible to form quaternary ammonium salts or N,N-dimethylaniline if using a methylating agent.[4]
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Elimination Products: If your precursor contains a good leaving group, elimination can compete with the desired cyclization, leading to unsaturated acyclic byproducts.
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Dimerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.
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Incomplete Reaction: Unreacted starting materials or stable intermediates will contaminate the final product and reduce the isolated yield.
Work-up and Purification
Q5: How can I optimize the purification of this compound to minimize product loss?
A5: As a secondary amine, this compound has specific properties that affect purification.
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Extraction pH: During aqueous work-up, ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its freebase form, which is soluble in organic solvents. If the aqueous layer is acidic or neutral, the amine will be protonated and remain in the aqueous phase.
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Distillation: If purifying by distillation, be aware that secondary amines can be susceptible to oxidation at high temperatures. Vacuum distillation is highly recommended to lower the boiling point.
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Chromatography: When using silica gel chromatography, peak tailing can be an issue due to the basic nature of the amine. This can be mitigated by pre-treating the silica with a base like triethylamine or by adding a small percentage (e.g., 1%) of triethylamine or ammonia to the eluent.
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Salt Formation: For highly pure material, consider forming a crystalline salt (e.g., hydrochloride or tartrate salt), which can be recrystallized and then converted back to the freebase.[5]
Comparative Data on Synthesis Methods
Different synthetic strategies for producing 2-substituted pyrrolidines offer trade-offs in terms of yield, selectivity, and reaction conditions. The table below summarizes data for comparable syntheses.
| Parameter | Method 1: Intramolecular Reductive Amination[1] | Method 2: Biocatalytic Cyclization[6] | Method 3: Grignard Addition to Sulfinylimine[2] |
| Starting Material | tert-butyl (4-oxo-4-arylbutyl)carbamate | ω-chloroketone | γ-chlorinated N-tert-butanesulfinyl imine |
| Key Reagents | Iridium catalyst, H₂ | Transaminase (TA), Isopropylamine (IPA) | 2-methylphenylmagnesium bromide |
| Typical Yield | Up to 98% | Up to 90% (analytical yield) | High yields reported |
| Enantiomeric Excess (ee) | Up to 92% ee | Up to >99.5% ee | Highly diastereoselective |
| Key Advantages | High yields, one-pot procedure | Excellent enantioselectivity, mild conditions | General for various 2-substituents |
| Key Disadvantages | Requires precious metal catalyst | Enzyme availability and substrate scope | Requires cryogenic temperatures, sensitive reagents |
Experimental Protocols
Protocol 1: Synthesis via Intramolecular Reductive Amination
This protocol is a representative procedure based on established methods for synthesizing 2-arylpyrrolidines.[1]
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Precursor Synthesis: Synthesize the precursor, N-Boc-4-amino-1-(2-methylphenyl)butan-1-one, via established acylation or coupling methods.
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One-Pot Deprotection and Cyclization:
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To a solution of the N-Boc protected keto-amine (1.0 eq) in a suitable solvent (e.g., toluene or CH₂Cl₂), add an acid (e.g., trifluoroacetic acid, 2.0 eq) to remove the Boc protecting group. Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).
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Neutralize the reaction with a suitable base (e.g., triethylamine).
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Add the iridium catalyst (e.g., [Ir(cod)Cl]₂) and a chiral ligand (e.g., a ferrocene-based phosphine ligand) under an inert atmosphere.
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Pressurize the reactor with hydrogen gas (e.g., 50 bar) or add a hydrogen transfer agent.
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Heat the reaction mixture (e.g., 50-80 °C) for 12-24 hours, monitoring progress by GC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully vent the hydrogen gas.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
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Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient containing 1% triethylamine).
-
Protocol 2: Synthesis via Grignard Reagent Addition to a Chiral Sulfinylimine
This protocol is based on a general method for the asymmetric synthesis of 2-substituted pyrrolidines.[2][3]
-
Imine Formation:
-
Synthesize the γ-chlorinated N-tert-butanesulfinyl imine from the corresponding aldehyde and N-tert-butanesulfinamide in the presence of a dehydrating agent like CuSO₄.
-
-
Grignard Reaction:
-
Prepare the 2-methylphenylmagnesium bromide Grignard reagent from 2-bromotoluene and magnesium turnings in anhydrous THF under an argon atmosphere.
-
Cool a solution of the γ-chlorinated N-tert-butanesulfinyl imine (1.0 eq) in anhydrous THF to -78 °C.
-
Slowly add the Grignard reagent (1.2 eq) to the imine solution, maintaining the temperature at -78 °C.
-
Stir the reaction at this temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
-
Cyclization and Deprotection:
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The intermediate sulfinamide will cyclize upon warming or work-up.
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Dissolve the crude product in methanol and add hydrochloric acid (e.g., 2M in diethyl ether) to cleave the tert-butanesulfinyl group.
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Stir for 1 hour at room temperature.
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Concentrate the mixture, then add a basic aqueous solution (e.g., 2M NaOH) and extract the free amine product with an organic solvent.
-
Dry the organic layer, concentrate, and purify as described in Protocol 1.
-
Visualizations
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. N-Methylaniline synthesis - chemicalbook [chemicalbook.com]
- 5. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
- 6. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions with 2-(2-Methylphenyl)pyrrolidine Catalyst
Welcome to the technical support center for the utilization of 2-(2-Methylphenyl)pyrrolidine as an organocatalyst. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
A1: this compound is a chiral secondary amine primarily used as an organocatalyst in a variety of asymmetric transformations. Its main applications lie in enamine and iminium ion catalysis. Common reactions include asymmetric Michael additions, aldol reactions, and α-aminations of aldehydes and ketones. The bulky 2-methylphenyl group provides a specific steric environment that influences the stereochemical outcome of the reaction, leading to high enantioselectivity.
Q2: How does the 2-methylphenyl substituent influence the catalytic activity and selectivity?
A2: The ortho-tolyl group on the pyrrolidine ring plays a crucial role in establishing the chiral environment of the catalyst. This bulky substituent effectively shields one face of the enamine or iminium ion intermediate formed between the catalyst and the substrate. This steric hindrance directs the approach of the electrophile or nucleophile, leading to the preferential formation of one enantiomer. The electronic properties of the tolyl group can also have a subtle influence on the reactivity of the catalytic intermediates.
Q3: What are the critical parameters to control for achieving high enantioselectivity?
A3: Several factors are critical for maximizing enantioselectivity:
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Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity by favoring a more ordered transition state.[1][2]
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Solvent: The choice of solvent is crucial as it can influence the conformation of the transition state.[1][2] A screening of various aprotic solvents is often recommended.
-
Catalyst Loading: The optimal catalyst loading needs to be determined empirically, typically ranging from 1 to 20 mol%.[2]
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Purity of Reagents: The presence of impurities in substrates, solvents, or the catalyst itself can significantly impact the reaction outcome.[1][2]
Q4: Can additives be used to improve the performance of this compound catalyzed reactions?
A4: Yes, in some cases, the addition of co-catalysts or additives can enhance reaction rates and stereoselectivities. For instance, Brønsted acids can act as promoters in certain reactions by protonating the tertiary amine fragment of related catalysts, transforming it into an N-H-donor system. This can help in organizing the transition state through hydrogen bonding.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
| Possible Cause | Suggested Solution |
| Inactive or Degraded Catalyst | Ensure the catalyst is of high purity and has been stored properly under an inert atmosphere. If in doubt, use a freshly opened bottle or repurify the catalyst. |
| Suboptimal Reaction Temperature | While lower temperatures often favor selectivity, they can also decrease the reaction rate. If the reaction is sluggish, a systematic increase in temperature should be explored. |
| Incorrect Solvent Choice | The solubility of reactants and the stability of catalytic intermediates are highly dependent on the solvent. Screen a range of anhydrous, aprotic solvents such as toluene, THF, or dichloromethane. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion. |
| Reagent Purity | Impurities in the starting materials or solvents can inhibit the catalyst. Ensure all reagents are of high purity and solvents are anhydrous. |
Issue 2: Low Enantioselectivity (ee%)
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | This is often the most critical parameter. Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C) to enhance enantioselectivity.[1][2] |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can significantly affect the transition state geometry. Screen a variety of solvents to find the optimal one for your specific substrate combination.[1][2] |
| Presence of Water | Trace amounts of water can interfere with the catalytic cycle and lead to a decrease in enantioselectivity. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[2] |
| Competing Background Reaction | An uncatalyzed background reaction can lead to the formation of a racemic product. Adjusting reaction conditions, such as lowering the temperature or catalyst loading, can help favor the catalyzed pathway.[1] |
| Racemization of the Product | The product may be susceptible to racemization under the reaction or work-up conditions. Analyze the enantiomeric excess at different time points to check for product stability. If racemization is observed, consider milder work-up procedures. |
Issue 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Self-Condensation of Aldehyde/Ketone | In aldol-type reactions, the substrate can react with itself. Using a larger excess of the non-enolizable substrate or running the reaction under more dilute conditions can minimize this side reaction. |
| Dehydration of Aldol Product | The initial β-hydroxy carbonyl product may dehydrate to form an α,β-unsaturated compound. Optimizing the reaction conditions (e.g., temperature, reaction time) can help isolate the desired aldol adduct before dehydration occurs. |
| Double Michael Addition | In Michael additions, the initial adduct may react with a second equivalent of the Michael acceptor. Using a stoichiometric excess of the Michael donor can help to suppress this side reaction. |
Data Presentation
Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
Data for a representative pyrrolidine-based organocatalyst is shown to illustrate the effect of reaction parameters. Specific data for this compound was not available in the searched literature.
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee% (syn) |
| 1 | Propanal | trans-β-nitrostyrene | 10 | CH₂Cl₂ | RT | 7 | 99 | 70:30 | 68 |
| 2 | 3-Phenylpropanal | trans-β-nitrostyrene | 10 | CH₂Cl₂ | RT | 7 | 95 | 78:22 | 68 |
Data adapted from a study on new pyrrolidine-based organocatalysts.[3]
Table 2: Asymmetric Aldol Reaction of Ketones with Aldehydes
Data for proline, a related pyrrolidine catalyst, is presented to demonstrate general trends in optimization.
| Entry | Ketone | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee% |
| 1 | Acetone | 4-Nitrobenzaldehyde | 30 | Acetone | RT | 2 | 68 | 76 |
| 2 | Acetone | Isovaleraldehyde | 5 | Acetone | RT | 24 | 22 | 93 |
| 3 | Acetone | Propanal | 5 | Acetone/CHCl₃ | RT | 48 | 51 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
-
To a stirred solution of the nitroalkene (1.0 equiv) in the desired anhydrous solvent (e.g., CH₂Cl₂), add the this compound catalyst (10 mol%).
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).
-
Add the aldehyde (1.5-2.0 equiv) dropwise.
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically subjected to a reduction step in situ. Cool the mixture to 0 °C and add methanol, followed by the slow addition of sodium borohydride (NaBH₄).
-
After stirring for a specified time, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC analysis, respectively.
Protocol 2: General Procedure for Asymmetric Aldol Reaction
-
To a solution of the aldehyde (1.0 equiv) in the chosen solvent, add the ketone (10.0 equiv).
-
Add this compound (10 mol%) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature, 0 °C, or -20 °C).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with an appropriate organic solvent.[1]
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[1]
Mandatory Visualization
Caption: A logical workflow for troubleshooting common issues in organocatalysis.
Caption: The enamine catalytic cycle for this compound.
References
Technical Support Center: Catalyst Loading Optimization for 2-(2-Methylphenyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Methylphenyl)pyrrolidine, with a specific focus on optimizing catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What are the common catalytic systems used for the synthesis of this compound and related 2-arylpyrrolidines?
A1: The synthesis of 2-arylpyrrolidines, including this compound, often employs transition metal catalysts. Common systems include palladium, copper, and rhodium complexes.[1][2][3] Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling of an organozinc reagent with an aryl halide, are a prevalent method for introducing the aryl group at the 2-position of the pyrrolidine ring.[1][4] Copper-catalyzed reactions, for instance, the coupling of styrenes with aminoethyltrifluoroborates, also provide a viable route.[5]
Q2: How does catalyst loading generally impact the synthesis of this compound?
A2: Catalyst loading is a critical parameter that significantly influences the reaction's efficiency, cost, and purity of the final product.[6]
-
Higher Catalyst Loading: Generally leads to faster reaction rates and potentially higher conversion. However, it increases the overall cost of the synthesis and can lead to a higher concentration of metal residues in the product, complicating purification.[6]
-
Lower Catalyst Loading: Is economically and environmentally preferable. However, excessively low loading can result in slow or incomplete reactions, leading to lower yields.[6] Optimization is key to finding the minimum catalyst amount that provides a desirable reaction rate and high yield.[6]
Q3: What is the Turnover Number (TON) and why is it important in catalyst optimization?
A3: The Turnover Number (TON) represents the number of moles of substrate that one mole of catalyst can convert into the product before it becomes deactivated.[6] A higher TON indicates a more efficient and robust catalyst, which is a key goal in optimizing catalyst loading. By maximizing the TON, the catalyst cost per unit of product is minimized.
Q4: What analytical techniques are recommended for monitoring the progress and purity of the this compound synthesis?
A4: For monitoring reaction progress and assessing the purity of the final product, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are highly recommended. GC-MS is effective for identifying volatile components and byproducts, while HPLC is suitable for a broader range of compounds and for quantitative analysis of purity.[7]
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
This is a common issue that can often be traced back to catalyst activity or reaction conditions.
| Potential Cause | Suggested Corrective Action |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., in 0.1 mol% steps) to determine the optimal concentration for efficient conversion.[6] |
| Catalyst Deactivation | Ensure all reagents and solvents are of high purity and anhydrous, as impurities can poison the catalyst. Use freshly prepared or properly stored catalysts. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Some catalytic cycles require specific temperatures to proceed efficiently. A temperature screening can reveal the optimal conditions. |
| Poor Ligand Choice for the Metal Catalyst | The choice of ligand is crucial for catalyst stability and activity. Screen a variety of ligands (e.g., phosphine-based ligands for palladium catalysts) to find one that promotes the desired transformation efficiently.[2] |
| Insufficient Reaction Time | Monitor the reaction over a longer period to ensure it has reached completion. Use TLC or GC/LC-MS for monitoring.[8] |
Issue 2: Formation of Side Products/Impurities
The presence of impurities can complicate purification and affect the quality of the final product.
| Potential Cause | Suggested Corrective Action |
| High Catalyst Loading Leading to Side Reactions | While counterintuitive, excessively high catalyst concentrations can sometimes promote undesired side reactions.[6] If high loading is used, try reducing it to see if byproduct formation decreases. |
| Incorrect Reaction Conditions | Temperature and pressure can influence the reaction pathway. Optimizing these parameters can help to favor the formation of the desired product over side products.[7] |
| Cross-Coupling with Solvent or Other Reagents | Ensure the use of high-purity, non-reactive solvents. If side reactions with reagents are suspected, consider changing the stoichiometry or the order of addition. |
| Homocoupling of the Aryl Halide | This can be an issue in cross-coupling reactions. Adjusting the ligand-to-metal ratio or the reaction temperature may mitigate this side reaction. |
Experimental Protocols
A general experimental workflow for optimizing catalyst loading in a palladium-catalyzed Negishi coupling for the synthesis of this compound is provided below.
General Procedure for Catalyst Loading Optimization:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃) and the chosen ligand (e.g., a phosphine ligand) to a series of oven-dried reaction vessels. The catalyst loading should be varied across the vessels (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%).
-
Reagent Addition: To each vessel, add the N-Boc-2-pyrrolidinylzinc reagent, followed by the 2-bromotoluene (or other suitable aryl halide) and the anhydrous solvent (e.g., THF).
-
Reaction Execution: Stir the reaction mixtures at the optimized temperature (e.g., room temperature or elevated temperature) for a set period.
-
Monitoring: At regular intervals, take aliquots from each reaction and analyze them by GC-MS or HPLC to determine the conversion rate and the formation of any byproducts.
-
Work-up and Analysis: Once the reactions are complete (or have reached a plateau), quench the reactions and perform a standard aqueous work-up. Isolate the crude product and analyze the yield and purity for each catalyst loading condition.
-
Data Evaluation: Compare the results from the different catalyst loadings to determine the optimal condition that provides the best balance of high yield, high purity, and low catalyst usage.
Visualizations
Caption: Workflow for Catalyst Loading Optimization.
Caption: Troubleshooting Logic for Low Yield.
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investigacion.unirioja.es [investigacion.unirioja.es]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on the Stereoselectivity of 2-(o-tolyl)pyrrolidine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the impact of solvents on the stereoselectivity of reactions involving 2-(o-tolyl)pyrrolidine as a catalyst or chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: We are observing low diastereoselectivity (d.r.) or enantioselectivity (e.e.) in our reaction catalyzed by 2-(o-tolyl)pyrrolidine. What is the likely cause?
A1: Low stereoselectivity in these reactions is often multifactorial, but solvent choice is a critical parameter to investigate. The solvent can influence the stability of the transition states, the solubility of reactants and catalysts, and the overall reaction mechanism. Other factors to consider include reaction temperature, catalyst purity, and the nature of the substrates.[1][2]
Q2: How does the polarity of the solvent affect the stereochemical outcome?
A2: The effect of solvent polarity is highly dependent on the specific reaction. In many organocatalyzed reactions, a less polar solvent can enhance stereoselectivity by favoring a more organized, compact transition state.[3] Conversely, polar solvents can solvate charged intermediates or transition states, which may alter the stereochemical pathway. It is often recommended to screen a range of solvents with varying polarities, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, dichloromethane, acetonitrile) and even polar protic solvents in some cases.[1]
Q3: Can trace amounts of water in the solvent impact the reaction?
A3: Absolutely. Trace amounts of water can have a significant, and sometimes unpredictable, effect on stereoselectivity. Water can interfere with the catalyst, participate in hydrogen bonding networks, or alter the aggregation state of the catalyst. While some reactions benefit from the addition of a small amount of water, it is crucial to start with anhydrous solvents and then systematically investigate the effect of water if desired.[4]
Q4: Our reaction is very slow in the optimal solvent for stereoselectivity. What can we do?
A4: This is a common challenge. You can try several approaches:
-
Temperature Optimization: Lowering the temperature often improves selectivity but decreases the reaction rate. A systematic study to find the optimal balance is recommended.
-
Catalyst Loading: Increasing the catalyst loading may improve the reaction rate without compromising selectivity.
-
Concentration: Increasing the concentration of the reactants can sometimes accelerate the reaction.
-
Co-solvent: Introducing a co-solvent might improve solubility and reaction rate, but its impact on stereoselectivity must be carefully evaluated.
Q5: We are observing a change in diastereoselectivity (e.g., from syn to anti) when we change the solvent. Why does this happen?
A5: A switch in diastereoselectivity upon changing the solvent suggests a change in the dominant reaction mechanism or the geometry of the transition state. For example, in aldol reactions, different solvents can favor either a cyclic (chelated) or an acyclic transition state, which can lead to opposite diastereomers.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Diastereomeric Ratio (d.r.) | - Suboptimal solvent choice.- Reaction temperature is too high.- Impurities in reagents or solvent. | - Screen a range of solvents (polar aprotic, non-polar).- Lower the reaction temperature in increments (e.g., from RT to 0 °C, -20 °C, or lower).- Ensure all reagents and solvents are pure and anhydrous. |
| Low Enantiomeric Excess (e.e.) | - Ineffective solvent for creating a chiral environment.- Racemization of the product or catalyst.- Purity of the 2-(o-tolyl)pyrrolidine catalyst. | - Test solvents that have been shown to be effective for similar pyrrolidine-catalyzed reactions (e.g., dichloromethane, toluene, THF).- Analyze the e.e. at different reaction times to check for racemization.- Verify the enantiomeric purity of the catalyst. |
| Poor Solubility of Reactants/Catalyst | - Inappropriate solvent for the given substrates. | - Use a co-solvent system.- Choose a solvent with better solubilizing properties, even if it requires further optimization for stereoselectivity. |
| Inconsistent Results | - Variable solvent quality (e.g., water content).- Inconsistent reaction setup and temperature control. | - Use freshly distilled or commercially available anhydrous solvents from a reliable source for each experiment.- Ensure precise temperature control and consistent stirring. |
Data Presentation
The following table provides illustrative data on the effect of different solvents on the stereoselectivity of a representative asymmetric aldol reaction catalyzed by a pyrrolidine derivative. While this data is not specific to 2-(o-tolyl)pyrrolidine, it demonstrates the typical trends observed.
Table 1: Solvent Effects on a Representative Pyrrolidine-Catalyzed Aldol Reaction
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (e.e., %) |
| 1 | Toluene | 2.4 | 85 | >95:5 | 92 |
| 2 | Dichloromethane (DCM) | 9.1 | 92 | 90:10 | 88 |
| 3 | Tetrahydrofuran (THF) | 7.5 | 95 | 85:15 | 85 |
| 4 | Acetonitrile (MeCN) | 37.5 | 98 | 70:30 | 75 |
| 5 | Dimethyl Sulfoxide (DMSO) | 47 | >99 | 50:50 | 60 |
| 6 | Hexane | 1.9 | 60 | >95:5 | 89 |
Note: This data is representative and actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Key Experiment: Asymmetric Aldol Reaction Catalyzed by (S)-2-(o-tolyl)pyrrolidine
This protocol describes a general procedure for the asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by (S)-2-(o-tolyl)pyrrolidine.
Materials:
-
(S)-2-(o-tolyl)pyrrolidine (catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., Toluene)
-
Trifluoroacetic acid (TFA, as a co-catalyst, optional)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ketone (2.0 mmol) and the chosen anhydrous solvent (1.0 mL).
-
Add (S)-2-(o-tolyl)pyrrolidine (0.05 mmol, 2.5 mol%).
-
If using a co-catalyst, add trifluoroacetic acid (0.05 mmol, 2.5 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Caption: Experimental workflow for a 2-(o-tolyl)pyrrolidine-catalyzed reaction.
Caption: Troubleshooting logic for addressing low stereoselectivity.
References
Technical Support Center: Racemization of 2-(2-Methylphenyl)pyrrolidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the racemization of 2-(2-methylphenyl)pyrrolidine under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process where an enantiomerically pure or enriched substance converts into a mixture of equal parts of both enantiomers (a racemic mixture). For a chiral compound like this compound, maintaining enantiomeric purity is often critical in drug development, as different enantiomers can exhibit distinct pharmacological activities, efficacies, and toxicities. Uncontrolled racemization can lead to a loss of therapeutic effect or the introduction of undesirable side effects.
Q2: Under what general conditions can this compound be susceptible to racemization?
A2: As a chiral secondary amine, this compound can be susceptible to racemization under several conditions, including:
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for racemization to occur.
-
Strongly Acidic or Basic Conditions: Harsh pH environments can facilitate the formation of intermediates that lead to a loss of stereochemical integrity.
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Presence of Certain Catalysts: Some transition metal catalysts or radical initiators can promote racemization.
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Prolonged Reaction Times: The longer the compound is exposed to potentially racemizing conditions, the greater the risk of losing enantiomeric excess (ee).
Q3: What is a potential mechanism for the racemization of this compound?
A3: While the racemization of carbonyl compounds often proceeds through enol or enolate intermediates, the racemization of a chiral secondary amine like this compound likely involves the reversible formation of a planar, achiral iminium ion. Under certain conditions (e.g., in the presence of an acid or an oxidizing agent), the pyrrolidine can be transiently converted to the corresponding iminium ion. The subsequent non-stereoselective reduction or nucleophilic attack on this planar intermediate can regenerate the pyrrolidine as a racemic mixture.
Diagram of a Potential Racemization Pathway
Caption: Proposed racemization mechanism via a planar iminium ion intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may lead to the racemization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of enantiomeric excess (ee) after reaction workup. | Harsh pH conditions during extraction: Use of strong acids or bases can cause racemization. | - Use buffered aqueous solutions (e.g., saturated ammonium chloride or sodium bicarbonate) for quenching and washing. - Minimize the contact time of the chiral amine with acidic or basic aqueous layers. |
| Racemization observed during purification by column chromatography. | Acidic silica gel: Standard silica gel is slightly acidic and can promote racemization of sensitive amines. | - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Consider using an alternative stationary phase, such as neutral or basic alumina. |
| Product shows significant racemization after a reaction at elevated temperature. | Thermal racemization: The reaction temperature may be too high, providing sufficient energy for racemization. | - If possible, lower the reaction temperature. - Screen for catalysts that are active at lower temperatures. - Minimize the reaction time at elevated temperatures. |
| Inconsistent ee values between batches of the same reaction. | Variability in reagent quality or reaction setup: Traces of acidic or basic impurities in solvents or reagents, or variations in reaction time and temperature. | - Use freshly distilled, anhydrous solvents. - Ensure all reagents are of high purity. - Maintain strict control over reaction parameters (temperature, time, stirring rate). |
| Racemization during N-derivatization or other functional group manipulations. | The reaction conditions for derivatization are too harsh. | - Explore milder derivatization reagents and conditions. - Protect the chiral center if possible before performing harsh transformations on other parts of the molecule. |
Experimental Protocols
Protocol 1: Intentional Racemization of this compound for Recycling Undesired Enantiomer
This protocol is adapted from a method developed for the racemization of 2-methylpyrrolidine and may be applicable to this compound.[1]
Objective: To convert an enantiomerically enriched sample of this compound into a racemic mixture.
Materials:
-
Enantiomerically enriched this compound
-
Thiophenol (or another suitable thiol)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene (anhydrous)
-
Nitrogen or Argon source
-
Schlenk flask or similar reaction vessel with a condenser
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Heating mantle with a temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), dissolve the enantiomerically enriched this compound (1.0 eq) in anhydrous toluene.
-
Add thiophenol (1.2 eq) to the solution.
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Add AIBN (0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.
-
Monitor the progress of the racemization by taking aliquots at regular intervals and analyzing them by chiral HPLC (see Protocol 2).
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Once racemization is complete (i.e., the enantiomeric excess is ~0%), cool the reaction mixture to room temperature.
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The reaction mixture can then be worked up by washing with an aqueous base (e.g., 1 M NaOH) to remove the thiol, followed by extraction with an organic solvent, drying, and concentration under reduced pressure.
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The resulting racemic this compound can be purified by distillation or chromatography if necessary.
Quantitative Data from a Related Study (Racemization of 2-Methylpyrrolidine)
| Time (h) | Enantiomeric Excess (%) of (R)-2-methylpyrrolidine |
| 0 | >99 |
| 2 | 75 |
| 4 | 50 |
| 8 | 15 |
| 16 | <5 |
Note: This data is for 2-methylpyrrolidine and serves as an illustrative example. The reaction kinetics for this compound may differ.
Protocol 2: Monitoring Racemization by Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (ee) of this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine or triethylamine)
-
Sample of this compound (racemic standard and the sample to be analyzed)
Procedure:
-
Method Development (if a method is not already established):
-
Dissolve a small amount of racemic this compound in the mobile phase to prepare a standard solution.
-
Screen different chiral columns and mobile phase compositions to achieve baseline separation of the two enantiomers. A common starting point for chiral amines is a mobile phase consisting of n-hexane and an alcohol (isopropanol or ethanol) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
HPLC Analysis:
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the retention times of the (R)- and (S)-enantiomers.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [|Area(major enantiomer) - Area(minor enantiomer)| / (Area(major enantiomer) + Area(minor enantiomer))] x 100
-
Experimental Workflow for Racemization Monitoring
Caption: Workflow for monitoring the progress of a racemization reaction using chiral HPLC.
References
Technical Support Center: Removal of 2-(2-Methylphenyl)pyrrolidine as a Chiral Auxiliary
Welcome to the technical support center for the removal of the 2-(2-methylphenyl)pyrrolidine chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective cleavage of this auxiliary from N-acyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound chiral auxiliary?
A1: The most prevalent methods for cleaving the N-acyl bond to remove the this compound auxiliary are hydrolytic and reductive cleavage. The choice of method depends on the desired functionality of the final product.
-
Hydrolytic Cleavage: This method is employed to obtain the chiral carboxylic acid. It is typically carried out under basic or acidic conditions.
-
Reductive Cleavage: This approach is used to generate chiral primary alcohols or aldehydes. The choice of reducing agent determines the final product.
Q2: I am observing incomplete cleavage of the auxiliary. What are the potential causes and solutions?
A2: Incomplete cleavage is a common issue that can often be resolved by optimizing reaction conditions.
-
Insufficient Reagent: Ensure that a sufficient stoichiometric excess of the cleaving reagent is used. For sterically hindered substrates, increasing the equivalents of the reagent may be necessary.
-
Low Reaction Temperature: Some cleavage reactions require elevated temperatures to proceed to completion. Cautiously increasing the reaction temperature while monitoring for side product formation can be effective.
-
Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before workup.
-
Steric Hindrance: The bulky 2-methylphenyl group can sterically hinder the approach of the cleaving reagent. In such cases, prolonged reaction times or more potent reagents might be required.
Q3: How can I minimize or prevent racemization of my product during the removal of the auxiliary?
A3: Preserving the stereochemical integrity of your product is critical. Racemization can occur, especially if the alpha-carbon to the carbonyl is enolizable.
-
Mild Reaction Conditions: Employ the mildest possible conditions that effectively cleave the auxiliary. For instance, some reductive cleavage methods are gentler than harsh acidic or basic hydrolysis.
-
Low Temperatures: Perform the cleavage reaction at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of enolization and potential epimerization.
-
Careful Workup: Use buffered aqueous solutions for the workup to avoid exposing the product to harsh pH changes.
-
Chromatography Considerations: Be aware that silica gel can be acidic and may cause racemization of sensitive compounds. The silica gel can be neutralized by using a mobile phase containing a small amount of a tertiary amine like triethylamine.
Q4: Can the this compound auxiliary be recovered and recycled?
A4: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse. After cleavage, the auxiliary can typically be separated from the product by extraction or chromatography. For example, after acidic or basic workup, the protonated or free amine of the auxiliary will have different solubility properties than the desired product, allowing for separation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting & Optimization |
| Product Decomposition | Harsh cleavage conditions (e.g., high temperatures, strong acids/bases) can lead to the degradation of the desired product. Monitor the reaction closely and consider using milder reagents or lower temperatures. |
| Side Reactions | The cleaving reagent may react with other functional groups in your molecule. Carefully select a cleavage method that is compatible with your substrate. For example, when using hydride reagents, ensure other reducible groups are protected. |
| Inefficient Extraction | The product may not be fully extracted from the aqueous layer during workup. Perform multiple extractions with an appropriate organic solvent. Adjusting the pH of the aqueous layer can improve extraction efficiency. |
| Loss during Purification | The product may be lost during column chromatography due to streaking or irreversible adsorption. Optimize the mobile phase and consider using deactivated silica gel. |
Issue 2: Difficulty in Separating the Product from the Auxiliary
| Potential Cause | Troubleshooting & Optimization |
| Similar Polarity | The product and the chiral auxiliary may have similar polarities, making chromatographic separation challenging. |
| * Derivative Formation: Consider converting the product or the auxiliary into a derivative with a significantly different polarity before chromatography. | |
| * Alternative Chromatography: Explore other purification techniques such as crystallization or preparative HPLC. | |
| * Optimized Extraction: A carefully planned extraction procedure based on the acidic/basic properties of the product and the auxiliary can significantly simplify purification. |
Experimental Protocols
Protocol 1: Reductive Cleavage to a Chiral Primary Alcohol
This protocol describes the reductive cleavage of an N-acyl-2-(2-methylphenyl)pyrrolidine to the corresponding chiral primary alcohol using lithium aluminum hydride (LiAlH₄).
Diagram of the Experimental Workflow:
Validation & Comparative
A Comparative Guide to Chiral Pyrrolidines in Asymmetric Synthesis: Evaluating 2-(2-Methylphenyl)pyrrolidine and Its Analogs
For researchers, scientists, and drug development professionals, the selection of a chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. Pyrrolidine-based organocatalysts have emerged as a powerful and versatile class of catalysts for a wide range of asymmetric transformations. This guide provides a comparative overview of 2-(2-Methylphenyl)pyrrolidine and other notable chiral pyrrolidines, with a focus on their performance in key carbon-carbon bond-forming reactions. While specific experimental data on the catalytic use of this compound is limited in the current literature, this guide establishes a framework for its evaluation by comparing it with structurally related and widely used chiral pyrrolidines.
Introduction to this compound
This compound, also known as 2-(o-tolyl)pyrrolidine, is a chiral secondary amine featuring a pyrrolidine ring substituted at the 2-position with a 2-methylphenyl group. This structural motif makes it a valuable building block in organic synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs, and is also utilized in neuroscience research for investigating neurotransmitter systems.[1] The presence of the chiral center adjacent to the nitrogen atom, combined with the steric and electronic properties of the o-tolyl group, suggests its potential as a chiral catalyst or ligand in asymmetric synthesis.
The Pyrrolidine Scaffold in Asymmetric Organocatalysis
Chiral pyrrolidine derivatives are among the most successful organocatalysts, capable of activating substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. The stereochemical outcome of these reactions is dictated by the steric and electronic environment created by the substituents on the pyrrolidine ring, which directs the approach of the reacting partner.
Subtle modifications to the pyrrolidine structure can significantly impact catalytic efficiency and stereoselectivity.[2] For instance, the introduction of bulky substituents at the 2-position can enhance enantioselectivity by providing a more defined chiral pocket around the active catalytic species.
Performance in Asymmetric Aldol Reactions
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 |
| (S)-2-(Trifluoromethylsulfonamidomethyl)pyrrolidine | None | Toluene | 72 | 85 | >95:5 | 94 |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | None | Toluene | 2 | 99 | 93:7 | 99 |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another fundamental C-C bond-forming reaction where chiral pyrrolidine-based organocatalysts have shown remarkable utility. The reaction typically involves the conjugate addition of a nucleophile, often generated from a ketone or aldehyde, to an α,β-unsaturated compound. The following table presents data on the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition of aldehydes to trans-β-nitrostyrene.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-2-(Trifluoromethylsulfonamidomethyl)pyrrolidine | Propanal | trans-β-nitrostyrene | Toluene | RT | 92 | 90:10 | 95 (syn) |
| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | Propanal | trans-β-nitrostyrene | Toluene | RT | 98 | 95:5 | 99 (syn) |
| (S)-Pyrrolidine-2-carbothioamide | Cyclohexanone | trans-β-nitrostyrene | Toluene | RT | 95 | 98:2 | 96 (syn) |
| (S)-2-(1H-Pyrrol-2-yl)pyrrolidine | Cyclohexanone | trans-β-nitrostyrene | Toluene | RT | 99 | 90:10 | 99 (syn) |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may not be identical.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction
To a solution of the aldehyde (0.5 mmol) in the specified solvent (1.0 mL) is added the ketone (2.0 mmol) and the chiral pyrrolidine catalyst (0.05 mmol, 10 mol%). The reaction mixture is stirred at the specified temperature for the indicated time. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Asymmetric Michael Addition
To a stirred solution of the aldehyde or ketone (1.0 mmol) and the nitroalkene (0.5 mmol) in the specified solvent (2.0 mL) is added the chiral pyrrolidine catalyst (0.05 mmol, 10 mol%). The reaction is stirred at the specified temperature for the indicated time. After completion of the reaction, as monitored by TLC, the solvent is evaporated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to give the corresponding Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Visualizations
Caption: Catalytic cycle of a pyrrolidine-catalyzed asymmetric aldol reaction.
Caption: General experimental workflow for an organocatalyzed asymmetric reaction.
Conclusion
The pyrrolidine scaffold is a cornerstone of asymmetric organocatalysis, with a rich history of successful applications. While this compound is a known compound with applications in medicinal chemistry, its potential as a chiral organocatalyst remains largely unexplored in the available scientific literature. Based on the principles of stereoselection in pyrrolidine catalysis, it can be hypothesized that the 2-(2-methylphenyl) substituent would exert a significant steric influence on the transition state of a catalyzed reaction, potentially leading to high levels of enantioselectivity. The electronic nature of the tolyl group may also play a role in modulating the catalyst's reactivity.
The provided data on other 2-substituted pyrrolidines demonstrate that both alkyl and aryl groups, as well as functionalized side chains, can lead to highly effective catalysts. The direct comparison of these catalysts highlights the subtle interplay of steric and electronic factors in determining the outcome of an asymmetric transformation.
For researchers and drug development professionals, the lack of data for this compound represents an opportunity for investigation. The synthesis of this chiral pyrrolidine and its evaluation in benchmark asymmetric reactions, such as the aldol and Michael additions, would provide valuable insights into the structure-activity relationships of 2-arylpyrrolidine catalysts and could lead to the development of a novel and effective organocatalyst. The experimental protocols and comparative data presented in this guide offer a solid foundation for such an investigation.
References
Validating Enantioselectivity of 2-(2-Methylphenyl)pyrrolidine Catalysts: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric organocatalysis, the selection of an appropriate catalyst is critical for achieving high stereoselectivity and reaction efficiency. This guide provides a comparative analysis of the enantioselectivity of 2-(2-methylphenyl)pyrrolidine and related pyrrolidine-based catalysts. The performance of these catalysts is benchmarked against well-established organocatalysts like L-proline in key asymmetric transformations.
While pyrrolidine derivatives have emerged as a privileged scaffold in organocatalysis, a comprehensive review of the scientific literature indicates that this compound itself is not extensively utilized as a primary catalyst in benchmark asymmetric reactions such as Aldol, Mannich, and Michael additions.[1] This is likely due to the absence of a key functional group, such as the carboxylic acid moiety found in L-proline, which plays a crucial role in stabilizing transition states through hydrogen bonding.[1] However, derivatives of 2-methylpyrrolidine have been employed as chiral ligands in transition metal-catalyzed reactions, demonstrating their utility in achieving enantioselectivity.[2]
This guide summarizes the available experimental data to offer a clear perspective on the catalytic performance of 2-methylpyrrolidine derivatives in comparison to other pyrrolidine-based catalysts.
Data Presentation: Comparative Performance of Pyrrolidine-Based Catalysts
The following tables summarize the performance of various pyrrolidine-based catalysts in the asymmetric aldol reaction, a key carbon-carbon bond-forming reaction used to evaluate the efficacy of new organocatalysts.[3]
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde [3]
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 |
Note: The data is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.[3]
Table 2: Performance of a Helical Polymer with a Pyrrolidine Structure in the Asymmetric Aldol Reaction [4]
| Aldehyde | Ketone | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | Cyclohexanone | Chloroform | - | 73:27 | 68.4 |
| 4-Cyanobenzaldehyde | Cyclohexanone | - | - | - | - |
| 2-(Trifluoromethyl)benzaldehyde | Cyclohexanone | - | - | - | 46.8 |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of catalytic performance. Below are protocols for a general organocatalyzed reaction and a specific application of a 2-methylpyrrolidine-derived ligand.
General Experimental Protocol for a Proline-Catalyzed Aldol Reaction
This protocol provides a general procedure for the asymmetric aldol reaction, which can be adapted for screening different pyrrolidine-based catalysts.[5]
Preparation and Setup:
-
Flame-dry all glassware (round-bottom flask, stirrer bar, syringes) under a vacuum and allow it to cool under an inert atmosphere (e.g., Nitrogen or Argon).[5]
-
Prepare stock solutions of the aldehyde, ketone, and catalyst in a high-purity, anhydrous solvent (e.g., THF, Toluene).[5]
Reaction Execution:
-
To the reaction flask containing the catalyst (or catalyst solution), add the ketone (1.2 mmol) and the desired solvent (3 mL).[5]
-
Cool the mixture to the target temperature (e.g., 0 °C, -20 °C).[5]
-
Slowly add the aldehyde (1.0 mmol) dropwise over 10-15 minutes to minimize side reactions.[5]
-
Stir the reaction mixture vigorously at the target temperature.[5]
Monitoring and Work-up:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[5]
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl (5 mL).[5]
-
Allow the mixture to warm to room temperature.[5]
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).[5]
-
Combine the organic layers, dry them over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.[5]
-
Analyze the purified product by NMR and HPLC to determine the yield, diastereomeric ratio, and enantiomeric excess.
Protocol for Palladium-Catalyzed Asymmetric Carboamination
This protocol details the use of a chiral ligand derived from 2-methylpyrrolidine in a palladium-catalyzed reaction.[2]
Reaction Setup:
-
In a glovebox, add the palladium precursor, chiral phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the aryl bromide and a solution of the N-Boc-pent-4-enylamine in an anhydrous solvent (e.g., toluene).
-
Seal the reaction vessel and remove it from the glovebox.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.[2]
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.[2]
-
Quench the reaction with a saturated aqueous ammonium chloride solution.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomerically enriched 2-(arylmethyl)pyrrolidine derivative.[2]
Mandatory Visualization
The following diagrams illustrate key aspects of organocatalysis and experimental design.
References
Comparative Efficacy of 2-(o-tolyl)pyrrolidine in Asymmetric Catalysis: A Data-Driven Analysis
A comprehensive review of available scientific literature reveals a notable scarcity of direct comparative studies on the efficacy of 2-(o-tolyl)pyrrolidine relative to other chiral amines in asymmetric synthesis. While the pyrrolidine scaffold is a cornerstone of organocatalysis, with extensive research on derivatives such as proline and 2-arylpyrrolidines, specific experimental data quantifying the performance of 2-(o-tolyl)pyrrolidine in terms of enantioselectivity and reaction yield remains largely unpublished.
The field of asymmetric organocatalysis heavily relies on the development and application of chiral amines to induce stereoselectivity in a wide array of chemical transformations. The structural features of these catalysts, including steric hindrance and electronic properties, play a crucial role in determining their effectiveness. The introduction of an ortho-tolyl group at the 2-position of the pyrrolidine ring is expected to confer specific steric and electronic characteristics that could influence its catalytic activity. However, without dedicated studies, any claims regarding its superiority or inferiority compared to other well-established chiral amines would be purely speculative.
Research in the broader area of 2-substituted pyrrolidines has demonstrated that modifications at this position can significantly impact catalytic outcomes. For instance, various 2-arylmethyl and 2-alkenylmethyl pyrrolidine derivatives have been synthesized and shown to be effective in palladium-catalyzed carboamination reactions, achieving high enantiomeric excesses.[1] Similarly, extensive work has been done on prolinamides and other proline derivatives, highlighting the sensitivity of catalyst performance to subtle structural changes.[2]
Despite the rich body of literature on pyrrolidine-based catalysts, the absence of specific data for 2-(o-tolyl)pyrrolidine prevents the creation of a quantitative comparison as initially requested. A thorough search of scientific databases did not yield any publications presenting the necessary experimental results, such as enantiomeric excess (ee%) and product yield, for a specific reaction catalyzed by 2-(o-tolyl)pyrrolidine that could be benchmarked against other chiral amines.
Therefore, this guide cannot provide the detailed data tables and experimental protocols for 2-(o-tolyl)pyrrolidine as stipulated in the core requirements. The scientific community has, to date, focused more extensively on other pyrrolidine derivatives, leaving the catalytic potential of 2-(o-tolyl)pyrrolidine as an area open for future investigation. Researchers and drug development professionals interested in this specific compound would need to undertake primary research to establish its efficacy and compare it with existing chiral amine catalysts.
General Experimental Workflow for Catalyst Comparison
For researchers who wish to conduct their own comparative studies, a general experimental workflow for evaluating the efficacy of a new chiral amine catalyst, such as 2-(o-tolyl)pyrrolidine, against established catalysts is outlined below. This workflow is a standard approach in the field of asymmetric catalysis.
Caption: General workflow for comparing the performance of different chiral amine catalysts.
Concluding Remarks
While the promise of novel chiral catalysts like 2-(o-tolyl)pyrrolidine is of significant interest to the scientific community, a rigorous, data-driven comparison of its efficacy is not possible at this time due to a lack of published experimental data. The advancement of asymmetric synthesis relies on such comparative studies to identify more efficient and selective catalysts. It is hoped that future research will explore the catalytic potential of 2-(o-tolyl)pyrrolidine and provide the necessary data to place its performance in the context of other well-known chiral amines.
References
- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(2-Methylphenyl)pyrrolidine and its Analogs Against Established Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Chiral Auxiliary Performance in Asymmetric Synthesis
The strategic selection of a chiral auxiliary is a critical decision in modern asymmetric synthesis, profoundly influencing the stereochemical outcome, overall yield, and practicality of a synthetic route. This guide provides a comprehensive benchmark of 2-(2-methylphenyl)pyrrolidine and its structural analogs against well-established and widely utilized chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams.
Due to a notable lack of published experimental data on the direct application of this compound as a chiral auxiliary in key asymmetric transformations, this guide will focus on the performance of its closest structural analogs for which data is available: (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol and (S)-(−)-2-(1-methoxy-1-methylethyl)pyrrolidine. This comparative analysis is intended to provide researchers with a clear, data-driven framework to inform the selection of the most appropriate chiral auxiliary for their specific synthetic challenges.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation. The following table compares the performance of a pyrrolidine-based auxiliary analog with a standard Evans auxiliary in the aldol reaction with benzaldehyde.
| Chiral Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | N-propionyl derivative | Benzaldehyde | Unremarkable selectivity | Not Reported | |
| (R)-4-Benzyl-2-oxazolidinone | N-propionyl derivative | Benzaldehyde | >98:2 | ~80-90 | [1] |
Performance in Asymmetric Alkylation Reactions
Asymmetric alkylation of enolates is a fundamental method for the creation of chiral centers. This section benchmarks a pyrrolidine-based auxiliary analog against the well-established Oppolzer's sultam in alkylation reactions with benzyl bromide and n-butyl iodide.
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Excess (d.e.) | Yield (%) | Reference |
| (S)-(−)-2-(1-methoxy-1-methylethyl)pyrrolidine | N-propionyl derivative | Benzyl Bromide | 82-98% | Not Reported | |
| (S)-(−)-2-(1-methoxy-1-methylethyl)pyrrolidine | N-propionyl derivative | n-Butyl Iodide | 94% | Not Reported | |
| (2R)-Bornane-10,2-sultam | N-propionyl derivative | Benzyl Bromide | High (qualitative) | High (qualitative) | [2] |
| (2R)-Bornane-10,2-sultam | N-propionyl derivative | n-Butyl Iodide | High (qualitative) | High (qualitative) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
General Experimental Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
General workflow for utilizing a chiral auxiliary.
Protocol 1: Asymmetric Aldol Reaction with (R)-4-Benzyl-2-oxazolidinone[1]
-
N-Acylation: To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 30 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C, then warm to room temperature for 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by flash column chromatography to obtain N-propionyl-(R)-4-benzyl-2-oxazolidinone.
-
Aldol Reaction: To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add dibutylboron triflate (1.1 eq) followed by N,N-diisopropylethylamine (1.2 eq). After 30 minutes, add benzaldehyde (1.5 eq) and stir for 4-6 hours at -78 °C. Quench with a pH 7 phosphate buffer and methanol, followed by 30% hydrogen peroxide. Extract with an organic solvent and purify the crude product by flash column chromatography.
Protocol 2: Asymmetric Alkylation with (S)-(−)-2-(1-methoxy-1-methylethyl)pyrrolidine (Analog)
Note: This is a generalized protocol based on the available thesis data.
-
N-Acylation: Prepare the N-propionyl derivative of (S)-(−)-2-(1-methoxy-1-methylethyl)pyrrolidine using a standard acylation procedure with propionyl chloride and a suitable base (e.g., triethylamine or pyridine).
-
Alkylation: To a solution of the N-propionyl auxiliary in an anhydrous solvent (e.g., THF) at -78 °C, add a strong base such as lithium diisopropylamide (LDA) to form the enolate. After stirring for a suitable time, add the alkylating agent (benzyl bromide or n-butyl iodide) and allow the reaction to proceed to completion. Quench the reaction with a saturated aqueous solution of NH₄Cl, extract the product, and purify by chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
The removal of the chiral auxiliary is a critical final step to yield the desired enantiomerically enriched product.
-
Evans' Auxiliary Cleavage: The N-acyl oxazolidinone can be cleaved under various conditions to yield different functional groups. For example, treatment with lithium hydroxide and hydrogen peroxide affords the carboxylic acid. Reductive cleavage with lithium borohydride yields the corresponding alcohol.
-
Pyrrolidine-based Auxiliary Cleavage (General): Cleavage of N-acyl pyrrolidines can often be achieved through hydrolysis (acidic or basic), reduction, or other methods depending on the desired product. A recent method for the oxidative cleavage of pyrrolidine-2-methanols to γ-lactams using 2-iodobenzamide as a catalyst and Oxone has been reported.[3] Another approach involves reductive C-N bond cleavage in N-benzoyl pyrrolidines using a combination of a Lewis acid and photoredox catalysis.
Logical Flow for Chiral Auxiliary Selection
The choice of a chiral auxiliary is a multi-faceted decision that depends on the specific reaction, desired product, and practical considerations.
Decision-making framework for chiral auxiliary selection.
Conclusion
While this compound remains a structurally intriguing chiral auxiliary, the current lack of published performance data necessitates a cautious approach to its application in asymmetric synthesis. The available data for its close structural analogs suggest that while they may offer high diastereoselectivity in certain alkylation reactions, their performance in aldol reactions appears to be less remarkable compared to established systems.
In contrast, Evans' oxazolidinones and Oppolzer's sultams remain the gold standard for reliable and highly stereoselective aldol and alkylation reactions, respectively. Their predictable performance, well-documented protocols, and established cleavage methods make them the preferred choice for many synthetic applications.
Further research into the synthesis and application of 2-(2-aryl)pyrrolidine derivatives as chiral auxiliaries is warranted to fully elucidate their potential and define their scope and limitations in asymmetric synthesis. Researchers are encouraged to consider the established auxiliaries as a primary choice while exploring novel structures like this compound in method development studies.
References
A Comparative Guide to the Diastereoselectivity of 2-Aryl-Pyrrolidine Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for stereochemically pure compounds is a cornerstone of modern drug discovery and development. Chiral 2-aryl-pyrrolidine derivatives have emerged as a powerful class of organocatalysts, enabling the stereoselective synthesis of complex molecules with high precision. This guide provides an objective comparison of the performance of various 2-aryl-pyrrolidine derivatives in key asymmetric transformations, supported by experimental data. We will delve into their diastereoselectivity in aldol and Michael addition reactions, offering detailed experimental protocols and mechanistic insights to aid in catalyst selection and reaction optimization.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that generates a β-hydroxy carbonyl moiety, a common structural motif in natural products and pharmaceuticals. The diastereoselectivity of this reaction, when catalyzed by 2-aryl-pyrrolidine derivatives, is highly dependent on the catalyst structure, particularly the nature of the aryl substituents and other modifications to the pyrrolidine ring.
A prominent example of a highly effective catalyst in this class is the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, often referred to as a Hayashi-Jørgensen catalyst. This catalyst and its analogues have demonstrated excellent performance in the direct aldol reaction between ketones and aldehydes.
Quantitative Data Summary: Asymmetric Aldol Reaction
| Catalyst | Ketone | Aldehyde | Solvent | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | a) MeOHb) MeOH/H₂O (4:1) | a) 80:20b) 95:5 | a) 60% (anti)b) 96% (anti) | a) 95b) 99 | [1] |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Acetone | 4-Nitrobenzaldehyde | CH₂Cl₂ | >95:5 (anti) | 99 (anti) | 95 | [2] |
| C2-Symmetric Bisprolinamide | Cyclohexanone | Benzaldehyde | Brine | >95:5 (anti) | 98 (anti) | 95 | Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update |
| Pyrrolidine-Thiourea Bifunctional Catalyst | Cyclohexanone | 4-Nitrobenzaldehyde | Toluene | 97:3 (anti) | 99 (anti) | 98 | [3] |
Note: Diastereomeric ratios and enantiomeric excesses can vary based on specific reaction conditions. The data presented here are representative examples from the cited literature.
Performance in Asymmetric Michael Additions
The Michael addition is another crucial carbon-carbon bond-forming reaction, widely used for the construction of 1,5-dicarbonyl compounds and their derivatives. 2-Aryl-pyrrolidine organocatalysts have proven to be highly effective in promoting the asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
The (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether and related structures are also exemplary catalysts for this transformation, particularly in the addition of ketones or aldehydes to nitroolefins.
Quantitative Data Summary: Asymmetric Michael Addition
| Catalyst | Donor | Acceptor | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | Propanal | trans-β-Nitrostyrene | Toluene | 93:7 | 99 (syn) | 91 | [4] |
| (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | Toluene | >99:1 | >99 (syn) | 97 | [5] |
| Squaramide-Pyrrolidine Bifunctional Catalyst | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 91:9 | >99 (syn) | 99 | [6] |
| Polystyrene-Supported Pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | Water | 99:1 | 96 (syn) | 100 | Evolution of Pyrrolidine-Type Asymmetric Organocatalysts by “Click” Chemistry |
Note: The stereochemical outcome (syn or anti) can be influenced by the catalyst and substrate structures. The data presented are for the major diastereomer.
Experimental Protocols
General Procedure for Asymmetric Aldol Reaction Catalyzed by (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
To a solution of the aldehyde (0.5 mmol) in anhydrous CH₂Cl₂ (1.0 mL) was added the ketone (2.0 mmol) at room temperature. The mixture was then cooled to the desired temperature (e.g., 0 °C or -20 °C), and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.05 mmol, 10 mol%) was added. The reaction mixture was stirred at this temperature until the aldehyde was consumed (monitored by TLC, typically 12-48 hours). The reaction was quenched by the addition of a saturated aqueous solution of NH₄Cl (2 mL). The aqueous layer was extracted with CH₂Cl₂ (3 x 5 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio was determined by ¹H NMR analysis of the crude product, and the enantiomeric excess was determined by HPLC analysis on a chiral stationary phase.[2]
General Procedure for Asymmetric Michael Addition Catalyzed by a 2-Aryl-Pyrrolidine Derivative
To a stirred solution of the α,β-unsaturated acceptor (e.g., nitroolefin, 0.25 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) at the specified temperature (e.g., room temperature or 0 °C) was added the donor (e.g., aldehyde or ketone, 0.5 mmol). The 2-aryl-pyrrolidine catalyst (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether, 0.025 mmol, 10 mol%) was then added, and the reaction mixture was stirred for the indicated time (typically 2-24 hours), with progress monitored by TLC. Upon completion, the reaction mixture was directly loaded onto a silica gel column and purified by flash chromatography to yield the Michael adduct. The diastereomeric ratio was determined by ¹H NMR spectroscopy, and the enantiomeric excess of the major diastereomer was determined by chiral HPLC analysis.[4][7]
Mechanistic Insights and Visualizations
The stereochemical outcome of these organocatalytic reactions is governed by the formation of specific transition states that favor one diastereomeric product over the other. The 2-aryl-pyrrolidine catalyst plays a crucial role in orchestrating the spatial arrangement of the reactants in the transition state.
Catalytic Cycle of an Asymmetric Aldol Reaction
The catalytic cycle of the aldol reaction proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the aldehyde in a stereocontrolled manner. The bulky aryl groups on the catalyst effectively shield one face of the enamine, directing the aldehyde to approach from the less hindered face. Subsequent hydrolysis releases the aldol product and regenerates the catalyst.
References
- 1. mdpi.com [mdpi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]
Kinetic Resolution of Chiral Molecules: A Comparative Guide for Researchers
A comprehensive analysis of catalytic systems for the kinetic resolution of secondary amines and epoxides, providing a benchmark for the evaluation of novel catalysts like 2-(2-Methylphenyl)pyrrolidine.
Kinetic Resolution of Secondary Amines
The enantioselective acylation of secondary amines is a common strategy for their kinetic resolution. This process relies on a chiral catalyst to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine and the acylated product, both in enantioenriched forms.
Comparison of Catalytic Systems
Several catalytic systems have been developed for the acylative kinetic resolution of cyclic secondary amines. Below is a comparison of different approaches, highlighting key performance indicators such as enantiomeric excess (ee) of the unreacted amine, conversion rate, and the selectivity factor (s), which is a measure of the relative rate of reaction of the two enantiomers.
| Substrate | Catalyst/Reagent | Acylating Agent | Solvent | Temp (°C) | Conv. (%) | ee (%) (Amine) | s-factor | Reference |
| 2-Methylpiperidine | (R)-2-Phenoxypropanoic acid N-hydroxysuccinimide ester | - | Toluene | -40 | ~50 | >99 | 73 | [1] |
| Various N-Heterocycles | Chiral Hydroxamic Acid / Achiral NHC | α'-Hydroxyenone | CH2Cl2 | RT | ~50 | up to 99 | up to >200 | [2][3] |
| 2-Aryl-4-methylenepiperidines | n-BuLi / (-)-sparteine | - | Toluene | -78 | ~50 | >98 | High | [4] |
Experimental Protocols
1. Acylative Kinetic Resolution with a Chiral Acylating Agent
This protocol is based on the work by Gruzdev et al. for the resolution of 2-methylpiperidine.[1]
-
Materials : Racemic 2-methylpiperidine, (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester, Toluene (anhydrous).
-
Procedure :
-
To a solution of racemic 2-methylpiperidine (1.0 mmol) in anhydrous toluene (10 mL) at -40 °C is added a solution of (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester (0.5 mmol) in anhydrous toluene (5 mL) dropwise over 30 minutes.
-
The reaction mixture is stirred at -40 °C for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO3 solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to separate the unreacted (S)-2-methylpiperidine from the acylated (R,R)-amide.
-
The enantiomeric excess of the recovered amine is determined by chiral HPLC or GC analysis.
-
2. Dual Catalytic Kinetic Resolution with a Chiral Hydroxamic Acid
This protocol is a general representation of the method developed by Bode and co-workers.[2][3]
-
Materials : Racemic secondary amine, α'-hydroxyenone acylating agent, chiral hydroxamic acid co-catalyst, N-heterocyclic carbene (NHC) catalyst, anhydrous solvent (e.g., CH2Cl2).
-
Procedure :
-
To a solution of the racemic secondary amine (0.2 mmol) in the anhydrous solvent (2.0 mL) are added the chiral hydroxamic acid (0.04 mmol, 20 mol%) and the NHC catalyst (0.02 mmol, 10 mol%).
-
The α'-hydroxyenone acylating agent (0.1 mmol, 0.5 equiv) is then added, and the reaction mixture is stirred at room temperature.
-
The reaction progress and conversion are monitored by TLC or GC.
-
Once approximately 50% conversion is reached, the reaction is quenched.
-
The enantioenriched unreacted amine is separated from the acylated product by aqueous extraction or column chromatography.
-
The enantiomeric excess of the recovered amine is determined by chiral HPLC analysis.
-
Experimental Workflow
Caption: General workflow for the kinetic resolution of secondary amines.
Kinetic Resolution of Epoxides
The hydrolytic kinetic resolution (HKR) of terminal epoxides is a powerful method for accessing enantioenriched epoxides and 1,2-diols, which are versatile chiral building blocks in organic synthesis. Chiral salen-metal complexes are particularly effective catalysts for this transformation.
Comparison of Catalytic Systems
The Jacobsen-Katsuki epoxidation catalysts and their analogues have been extensively studied for the HKR of a wide range of terminal epoxides. The performance of these catalysts is typically excellent, with high selectivity factors.
| Substrate | Catalyst | Nucleophile | Solvent | Temp (°C) | Conv. (%) | ee (%) (Epoxide) | s-factor | Reference |
| Propylene Oxide | (R,R)-Jacobsen's Catalyst (Salen-Co(III)OAc) | H2O | THF | RT | ~55 | >99 | >200 | [5][6][7] |
| Styrene Oxide | (R,R)-Jacobsen's Catalyst (Salen-Co(III)OAc) | H2O | None | RT | ~53 | >99 | >200 | [5][6][7] |
| Epichlorohydrin | (R,R)-Jacobsen's Catalyst (Salen-Co(III)OAc) | H2O | None | RT | ~52 | >99 | >200 | [5][6][7] |
Experimental Protocol
Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
This protocol is a general representation of the method developed by Jacobsen and co-workers.[5][6][7]
-
Materials : Racemic terminal epoxide, (R,R)- or (S,S)-(salen)Co(III)OAc complex, water.
-
Procedure :
-
To the racemic terminal epoxide (10.0 mmol) is added the chiral (salen)Co(III)OAc catalyst (0.02-0.2 mol%).
-
The mixture is cooled in an ice bath, and water (0.5-0.55 equiv, 5.0-5.5 mmol) is added dropwise with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until approximately 50-55% conversion is achieved (monitored by GC or 1H NMR).
-
The reaction mixture is then directly purified by distillation or column chromatography to separate the unreacted, enantioenriched epoxide from the 1,2-diol product.
-
The enantiomeric excess of the recovered epoxide is determined by chiral GC or HPLC analysis.
-
Catalytic Cycle
Caption: Simplified catalytic cycle for the hydrolytic kinetic resolution of epoxides.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic resolution of racemic pyrrolidine-2,5-diones using chiral oxazaborolidine catalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
Safety Operating Guide
Proper Disposal of 2-(2-Methylphenyl)pyrrolidine: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-(2-Methylphenyl)pyrrolidine, a pyrrolidine derivative. The procedures outlined are based on general best practices for managing hazardous chemical waste. All personnel must consult their institution's specific Safety Data Sheet (SDS) and adhere to local, state, and federal regulations.
Immediate Safety and Hazard Identification
Before handling this compound, it is imperative to understand its potential hazards. As a derivative of pyrrolidine, it should be treated as a hazardous substance. Key hazards associated with the parent compound, pyrrolidine, include flammability and potential for severe skin and eye burns.[1] It is also harmful if swallowed or inhaled.[1]
Essential Precautionary Measures:
-
Always work in a well-ventilated area, preferably inside a chemical fume hood, to prevent inhalation of vapors.[2]
-
Mandatory Personal Protective Equipment (PPE) includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]
-
Ensure that an eyewash station and a safety shower are readily accessible.[1]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[2]
Quantitative Hazard Data for Risk Assessment
While a specific SDS for this compound is not provided in the search results, the following table summarizes key quantitative data for the parent compound, Pyrrolidine, to guide risk assessment.
| Data Point | Value | Compound/Class |
| DOT Hazard Classification | Hazard Class: 3 (Flammable Liquid), 8 (Corrosive) | Pyrrolidine |
| Packing Group | II | Pyrrolidine |
| Flash Point | 3°C / 37.4°F | Pyrrolidine |
| Oral LD50 (Rat) | 300 mg/kg | Pyrrolidine[1] |
| Inhalation LC50 (Mouse) | 1300 mg/m³/2H | Pyrrolidine[1] |
Note: This data is for Pyrrolidine. Always refer to the specific SDS for this compound for exact values.
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[3][4] Do not dispose of this chemical down the drain or in regular trash.[5]
Step 1: Waste Classification and Segregation
-
Classify all materials containing this compound as hazardous waste from the moment of generation.[3][6]
-
Keep this waste stream separate from other chemical wastes to prevent dangerous reactions.[7] For example, store it away from strong oxidizing agents and acids.[1]
Step 2: Containerization
-
Use a designated, compatible, and leak-proof hazardous waste container.[4][8] The original container or a new container made of compatible material (e.g., glass or appropriate plastic) is recommended.[3][8]
-
Ensure the container is in good condition, free from external residue, and has a secure, tightly sealed cap to prevent spills and evaporation.[8][9] Containers should remain closed at all times except when adding waste.[8]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste".[8][10]
-
The label must include the full chemical name, "this compound," and list all other constituents with their approximate percentages.[8]
-
Indicate the date when waste was first added to the container (accumulation start date).[9]
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4][6]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4]
-
Ensure the storage area is cool, well-ventilated, and away from heat or ignition sources.[2][9] Provide secondary containment, such as a spill tray, to mitigate leaks.[7]
Step 5: Final Disposal
-
Once the container is full or waste is no longer being generated, arrange for its removal.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[5][9][10]
-
Disposal must occur at an approved and licensed waste disposal facility.[4]
Emergency Protocol: Spill Management
Accidental spills must be handled immediately and safely.
-
Minor Spills:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[2]
-
Wearing appropriate PPE, contain the spill and absorb the material with an inert absorbent like vermiculite, sand, or earth.[1][5][11]
-
Collect the contaminated absorbent material using non-sparking tools and place it into a separate, sealable, and properly labeled hazardous waste container.[5][11]
-
Clean the spill area thoroughly.
-
-
Major Spills:
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 2-(2-Methylphenyl)pyrrolidine
This guide provides immediate, essential safety and logistical information for handling 2-(2-Methylphenyl)pyrrolidine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets for structurally similar compounds.
| PPE Category | Recommendation | Citation(s) |
| Eye/Face Protection | Wear chemical splash goggles or safety glasses with side-shields that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1][2][3][4][5] |
| Skin Protection | Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure. Long-sleeved clothing and a chemical-resistant apron are recommended. | [1][2][3][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when vapors/mists are generated. A vapor respirator with an organic gases and vapors filter (Type A, Brown) is recommended. | [1][2][3] |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
1. Donning PPE:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Gown/Apron: Put on a clean, chemical-resistant gown or apron.
-
Respirator: If required, perform a seal check for your respirator.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the gown.
2. Doffing PPE:
-
Gloves: Remove gloves first by peeling them off from the cuff downwards, turning them inside out. Avoid touching the outside of the gloves with bare hands.
-
Gown/Apron: Untie and remove the gown or apron, folding the contaminated side inward.
-
Hand Hygiene: Wash your hands.
-
Eye Protection: Remove eye protection from the back of your head.
-
Respirator: Remove the respirator from the back.
-
Final Hand Hygiene: Wash your hands again thoroughly.
3. Disposal Plan:
-
All disposable PPE (gloves, gowns, etc.) contaminated with this compound should be placed in a designated, sealed chemical waste container.[6][7]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Accidental Release and First Aid Measures
-
Spills: In case of a spill, evacuate the area and remove all sources of ignition.[1][2] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, closed container for disposal.[1][3] Ensure adequate ventilation.[1]
-
Skin Contact: Immediately flush the skin with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][8] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical aid.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
